2-(Pyridin-4-yl)benzoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBBCPCJHBRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478174 | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133362-99-9 | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(Pyridin-4-yl)benzoic Acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-(Pyridin-4-yl)benzoic acid, a key building block in medicinal chemistry and materials science, with a focus on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and efficient method for the formation of a carbon-carbon bond between a halide and an organoboron compound.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The synthesis of this compound typically involves the reaction of a 2-halobenzoic acid derivative with a pyridine-4-boronic acid derivative in the presence of a palladium catalyst and a base.
The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 2-halobenzoic acid, inserting itself into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (pyridine-4-boronic acid) transfers its organic group to the palladium(II) complex, a step often facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Data Summary
The following table summarizes various reported conditions for the synthesis of this compound via Suzuki coupling, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.
| Starting Materials | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic acid, Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 95 | |
| 2-Chlorobenzoic acid, Pyridine-4-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | |
| Methyl 2-bromobenzoate, Pyridine-4-boronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 88* | |
| 2-Iodobenzoic acid, Pyridine-4-boronic acid pinacol ester | [Pd(allyl)Cl]₂ (1) / XPhos (2) | Cs₂CO₃ | THF | 65 | 24 | 90 |
*Yield after subsequent hydrolysis of the methyl ester.
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound from 2-bromobenzoic acid and pyridine-4-boronic acid.
Materials:
-
2-Bromobenzoic acid
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethyl acetate.
-
Dry the product under vacuum to obtain this compound as a solid.
-
Caption: A generalized workflow for the synthesis of this compound.
Safety Considerations
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a comprehensive overview for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 2-(Pyridin-4-yl)benzoic acid. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this guide presents a comprehensive, predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This information is intended to serve as a robust reference for researchers involved in the synthesis, analysis, and application of this and related molecules.
Compound Overview
This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted with a pyridine ring. Its structure suggests potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 133362-99-9 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | This compound |
Predicted Spectroscopic Data
The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related structures, including benzoic acid, 4-(pyridin-4-yl)benzoic acid, and 2-picolinic acid.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and benzene rings. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.7 | d | 2H | H-2', H-6' (Pyridine) |
| ~7.8 | d | 2H | H-3', H-5' (Pyridine) |
| ~7.7 | dd | 1H | H-6 (Benzene) |
| ~7.6 | td | 1H | H-4 (Benzene) |
| ~7.5 | d | 1H | H-3 (Benzene) |
| ~7.4 | td | 1H | H-5 (Benzene) |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150 | C-2', C-6' (Pyridine) |
| ~148 | C-4' (Pyridine) |
| ~140 | C-2 (Benzene) |
| ~132 | C-1 (Benzene) |
| ~131 | C-4 (Benzene) |
| ~130 | C-6 (Benzene) |
| ~129 | C-5 (Benzene) |
| ~128 | C-3 (Benzene) |
| ~122 | C-3', C-5' (Pyridine) |
The IR spectrum will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1300 | Medium | C-O stretch |
| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 199 | High | [M]⁺ (Molecular Ion) |
| 182 | Medium | [M - OH]⁺ |
| 154 | Medium | [M - COOH]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridine fragment) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2-(Pyridin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Pyridin-4-yl)benzoic acid. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and characteristics of this compound.
Core Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on established chemical shift principles and spectral data of analogous compounds.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 2H | H-2', H-6' |
| ~7.90 | d | 2H | H-3', H-5' |
| ~7.75 | m | 1H | H-3 |
| ~7.60 | m | 2H | H-4, H-5 |
| ~7.45 | m | 1H | H-6 |
| ~10-13 | br s | 1H | COOH |
d: doublet, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~150 | C-2', C-6' |
| ~148 | C-4' |
| ~140 | C-2 |
| ~132 | C-1 |
| ~131 | C-4 |
| ~130 | C-6 |
| ~129 | C-5 |
| ~125 | C-3 |
| ~122 | C-3', C-5' |
Visualization of Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR data acquisition and analysis.
Experimental Protocols
The following is a detailed methodology for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.
General Experimental Procedure
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values, often aided by 2D NMR experiments such as COSY and HSQC.
An In-depth Technical Guide to the Solubility of 2-(Pyridin-4-yl)benzoic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(Pyridin-4-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in common organic solvents. Furthermore, a theoretical solubility profile is discussed based on the structural characteristics of the molecule. This guide is intended to be a foundational resource for researchers, enabling the systematic evaluation of this compound's solubility and facilitating its application in further research and development.
Introduction
This compound is a heterocyclic aromatic compound that incorporates both a pyridine ring and a benzoic acid moiety. This unique combination of a basic nitrogenous heterocycle and an acidic carboxylic group imparts distinct physicochemical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening.
A thorough review of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound. This guide aims to address this gap by providing a robust experimental framework for researchers to determine the solubility of this compound in a range of common organic solvents.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound suggests a nuanced solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents like alcohols.
-
Carboxylic Acid Group: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, further enhancing its affinity for polar solvents.
-
Benzoic Acid Core: The aromatic rings contribute to nonpolar character, which may allow for some solubility in less polar solvents.
Based on these features, this compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in protic solvents like methanol and ethanol. Its solubility is anticipated to be lower in nonpolar solvents such as hexane and toluene.
Experimental Protocol for Solubility Determination
The following section details a reliable and widely used gravimetric method for determining the solubility of this compound in various organic solvents.[1][2][3]
Principle
The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[2][3]
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide, ethyl acetate, toluene, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or shaker incubator
-
Vials or flasks with airtight seals
-
Syringe filters (0.45 µm pore size)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[1]
-
-
Sample Collection:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent completely. For volatile solvents, this can be done at room temperature in a fume hood or by gentle heating in a vacuum oven.[1] For high-boiling solvents like DMSO, a high-vacuum line or lyophilization may be necessary.
-
Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature and to ensure all moisture is removed.
-
Weigh the container with the dry solid residue on an analytical balance.
-
Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of solution taken (mL)] x 100
To express the solubility in molarity (mol/L), the mass of the residue is converted to moles using the molecular weight of this compound (199.21 g/mol ).
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
|---|---|---|
| Data to be determined experimentally | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | ||
| Ethyl Acetate | ||
| Toluene |
| Hexane | | |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
References
Physical and chemical properties of 2-(Pyridin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-4-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its fundamental characteristics, provides a robust synthesis protocol, and explores its potential biological activities.
Core Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 133362-99-9 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | >300°C (for 4-isomer) | [2] |
| Boiling Point | 384.3±25.0 °C (Predicted for 4-isomer) | |
| pKa | 4.36±0.10 (Predicted for a similar structure) | |
| Solubility | Slightly soluble in water (for 4-isomer) |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthesis involves the coupling of 2-bromobenzoic acid with 4-pyridylboronic acid.
Experimental Workflow
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectral Characterization
While specific spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from its structural motifs: a carboxylic acid, a benzene ring, and a pyridine ring.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the benzoic acid and pyridine rings. The aromatic protons will likely appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 120-150 ppm region.
-
FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragmentation of the pyridine ring.
Biological Activity and Potential Applications
The biological activities of pyridinylbenzoic acid derivatives are an area of active research. While specific studies on this compound are limited in the provided results, related compounds have shown a range of biological effects.
Benzoic acid and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties.[3] The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, can significantly influence the biological activity of the parent molecule. Pyrimidine derivatives, which share structural similarities, have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor effects.
The differential biological activities of various isomers of hydroxybenzoic acid suggest that the substitution pattern on the benzoic acid ring is critical for its interaction with biological targets.[4] For instance, certain dihydroxybenzoic acid isomers have been shown to dissociate amyloid-β oligomers, which are implicated in Alzheimer's disease.[5] This highlights the potential for this compound and its derivatives to be explored for their effects on various signaling pathways and disease models.
One study on a pyridinecarboxylic acid derivative demonstrated its ability to stimulate pro-angiogenic mediators and inhibit reactive nitrogen and oxygen species through a PPARγ-dependent pathway in the context of T. cruzi infection.[6] This suggests that pyridinylbenzoic acid scaffolds could be promising starting points for the development of novel therapeutics targeting inflammatory and infectious diseases.
Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
Caption: Potential biological activities and signaling pathways of pyridinylbenzoic acid derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 2-(Pyridin-4-yl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-(pyridin-4-yl)benzoic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. The information is curated to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, with activities documented against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activities of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(pyridin-4-yloxy)benzamide derivative | A549 (Lung) | 1.03 | |
| HeLa (Cervical) | 1.15 | |||
| MCF-7 (Breast) | 2.59 | |||
| 2 | 1,3-diphenyl-[1][2][3]triazolo [3,4-b][1][3][4]thiadiazole derivative | HeLa (Cervical) | - | [5] |
| 3 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [5] |
| 4 | 2-aminothiazole derivative | 786-O (Renal) | - | [5] |
| 5 | 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 (Liver) | - |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing Anticancer Mechanisms
The anticancer activity of some pyridine derivatives has been linked to the inhibition of specific signaling pathways.
Caption: Inhibition of a generic growth factor signaling pathway by a pyridine derivative.
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated potent anti-inflammatory effects in preclinical models. This activity is often attributed to the inhibition of inflammatory mediators.
Quantitative Anti-inflammatory Data
| Compound ID | Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference |
| 6 | Imidazo[1,2-a]pyridine carboxylic acid derivative | Carrageenan-induced paw edema (rat) | - | Significant | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test groups), with at least 5-6 animals per group.
-
-
Compound Administration:
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
The control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).
-
Visualizing the Experimental Workflow
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-(Pyridin-4-yl)benzoic Acid: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzoic acid, a molecule featuring a benzoic acid scaffold substituted with a pyridine ring, represents a chemical entity with largely unexplored therapeutic potential. While direct research on this specific isomer is notably scarce in publicly available scientific literature, the broader classes of pyridinylbenzoic acids and related nitrogen-containing heterocyclic compounds have demonstrated significant promise in various therapeutic areas. This technical guide aims to provide a comprehensive overview of the potential applications of this compound by examining the established biological activities of its structural analogs and derivatives. The significant gap in the current body of research on this particular molecule underscores an opportunity for novel investigations in drug discovery and development.
Analysis of a Key Derivative: Anticancer Potential
While data on this compound itself is limited, a study on a synthesized derivative, 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one, offers a glimpse into its potential therapeutic relevance, particularly in oncology. This compound was synthesized from 5-Chloro-2-(isonicotinamido)benzoic acid, a direct derivative of the core molecule of interest.
In Vitro Anticancer Activity
The synthesized quinazolinone derivative was evaluated for its anticancer activity against a human hepatocellular liver carcinoma (HepG2) cell line using a standard MTT assay. The compound demonstrated significant cytotoxic effects.
| Compound | Cell Line | Assay | IC50 Value | Reference Compound |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | MTT | 0.06 µM | Doxorubicin |
Table 1: In Vitro Anticancer Activity of a this compound derivative.[1]
This potent anticancer activity suggests that the this compound scaffold may serve as a valuable starting point for the design of novel oncology therapeutics.
Experimental Protocols: A Generalized Approach
Due to the absence of specific published experimental protocols for this compound, this section provides a generalized methodology for the synthesis and biological evaluation of similar compounds, based on standard practices in medicinal chemistry.
Synthesis of Pyridinylbenzoic Acid Derivatives
A common synthetic route to pyridinylbenzoic acids involves a Suzuki coupling reaction. The general workflow is as follows:
Caption: Generalized workflow for the synthesis of this compound.
Detailed Steps:
-
Coupling Reaction: A mixture of a halogenated benzoic acid ester (e.g., methyl 2-bromobenzoate) and 4-pyridineboronic acid is dissolved in a suitable solvent system (e.g., toluene, ethanol, and water). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of Ester Intermediate: The crude ester is purified using column chromatography on silica gel.
-
Hydrolysis: The purified ester is dissolved in a mixture of solvents like tetrahydrofuran (THF) and water, followed by the addition of a base such as lithium hydroxide (LiOH). The reaction is stirred at room temperature until the ester is fully hydrolyzed.
-
Final Purification: The reaction mixture is acidified to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield the final product, this compound.
In Vitro Biological Evaluation: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Caption: Standard workflow for an MTT cytotoxicity assay.
Potential Signaling Pathways and Therapeutic Targets
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease. The pyridine and benzoic acid moieties are common pharmacophores that can interact with a variety of biological targets.
Potential in Cancer Therapy
The anticancer activity of the quinazolinone derivative suggests that the parent scaffold might be a precursor for inhibitors of key signaling pathways in cancer, such as those involving receptor tyrosine kinases (RTKs) or downstream effectors.
Caption: Simplified overview of RTK signaling pathways in cancer.
Future Directions and Conclusion
The current landscape of research on this compound is remarkably open. The potent anticancer activity of a close derivative strongly suggests that this molecule and its analogs are worthy of further investigation. Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.
-
Broad Biological Screening: Comprehensive screening of the compound against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to establish clear SARs and optimize for potency and selectivity.
-
In Vivo Studies: Preclinical evaluation of promising candidates in relevant animal models of disease.
References
2-(Pyridin-4-yl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-4-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design and synthesis of a diverse range of biologically active compounds. Its unique combination of a pyridine ring and a benzoic acid moiety provides a versatile platform for developing targeted therapies, particularly in the areas of oncology and inflammatory diseases. This guide delves into the synthesis, biological significance, and therapeutic potential of this important chemical entity.
Synthesis and Chemical Properties
The primary method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile route for the formation of the crucial carbon-carbon bond between the pyridine and benzene rings.
General Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the synthesis of a this compound derivative is as follows:
-
Reaction Setup: In a round-bottom flask, 2-bromobenzoic acid (1 equivalent), 4-pyridylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) are combined.
-
Solvent and Base: A suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃), is added.
-
Reaction Conditions: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for a period of 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound derivative.
Role as a Pharmacophore in Drug Design
The this compound scaffold is a key pharmacophore in a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The benzoic acid group provides a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammation.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is associated with a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as cancer. Several inhibitors incorporating the pyridinyl-phenyl motif have shown potent inhibition of p38 MAPK.
Casein Kinase 2 (CSNK2) Inhibition
Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. Inhibition of CSNK2 is a promising strategy for cancer therapy. A number of potent and selective CSNK2 inhibitors have been developed based on the this compound scaffold.
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of selected derivatives containing the pyridinyl-benzoic acid core against their respective kinase targets.
| Compound/Derivative | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | Anticancer | MTT assay | 60 (µM) | [1] |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2) | CSNK2A | Enzyme | 5 | [2] |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2) | PIM3 | Enzyme | <3 | [2] |
| N-phenyl pyridinone p38 MAPK inhibitor (PH-797804) | p38α MAPK | Enzyme | 5.8 (Kᵢ) | [3] |
| 4-phenyl-5-pyridyl-1,3-thiazole derivative (7g) | p38 MAPK | Enzyme | Data not specified | [4] |
| 4-phenyl-5-pyridyl-1,3-thiazole derivative (10b) | p38 MAPK | Enzyme | Data not specified | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by inhibitors containing the this compound scaffold.
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-4-yl)benzoic Acid: Synthesis, Properties, and Potential Applications
Physicochemical Properties
The fundamental properties of 2-(Pyridin-4-yl)benzoic acid are summarized in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value |
| CAS Number | 133362-99-9[1] |
| Molecular Formula | C₁₂H₉NO₂[1] |
| Molecular Weight | 199.21 g/mol [1] |
| Appearance | Off-white to light yellow crystalline powder (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.
Proposed Synthetic Pathway
A logical and commonly employed route for the synthesis of this compound involves the coupling of 2-bromobenzoic acid with pyridine-4-boronic acid.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromobenzoic acid
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring would appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the carboxyl group is expected to be the most deshielded.
-
Aromatic Protons (Pyridine Ring): The four protons on the pyridine ring would also appear in the aromatic region. The protons ortho to the nitrogen atom (positions 2 and 6) would be the most deshielded, likely appearing as a doublet around δ 8.5-8.8 ppm. The protons meta to the nitrogen (positions 3 and 5) would appear as a doublet at a slightly upfield position.
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be observed far downfield (δ > 10 ppm), and its position would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons of both the benzoic acid and pyridine rings would appear in the region of δ 120-155 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the carboxyl group would be the most deshielded within this range.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration would be observed in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration would be present around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches: Aromatic C=C and pyridine C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the carboxylic acid would be observed in the 1200-1300 cm⁻¹ range.
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 199. A significant fragment would likely correspond to the loss of the carboxyl group (M-45).
Potential Biological and Pharmaceutical Significance
While specific biological studies on this compound are limited in the public domain, the structural motifs it contains—a benzoic acid and a pyridine ring—are prevalent in a vast number of biologically active molecules and approved drugs.
-
Enzyme Inhibition: Benzoic acid derivatives are known to act as inhibitors for a variety of enzymes. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within enzyme active sites.
-
Receptor Antagonism/Agonism: The pyridine ring is a common pharmacophore that can interact with various receptors in the body. Its nitrogen atom can act as a hydrogen bond acceptor.
-
Scaffold for Drug Discovery: this compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to explore structure-activity relationships.
The combination of these two pharmacophoric groups in a biaryl structure provides a rigid scaffold that can be exploited for the design of targeted therapies. Further research into the biological activities of this compound and its derivatives is warranted to explore its potential in drug development.
Caption: Logical relationship of this compound's structural features to its potential applications.
References
Methodological & Application
Step-by-step protocol for Suzuki-Miyaura synthesis of 2-(Pyridin-4-yl)benzoic acid
An Application Note and Step-by-Step Protocol for the Suzuki-Miyaura Synthesis of 2-(Pyridin-4-yl)benzoic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling between 2-bromobenzoic acid and pyridine-4-boronic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing this and related heteroaryl benzoic acid derivatives.
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with pyridine-4-boronic acid in the presence of a suitable base and phosphine ligand.
Caption: Palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid and pyridine-4-boronic acid.
Data Presentation: Reagent Quantities
The following table summarizes the reagents, their molecular weights, and the quantities required for a typical laboratory-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Bromobenzoic Acid | 201.03 | 1.0 | 5.0 | 1.005 g |
| Pyridine-4-boronic Acid | 122.92 | 1.2 | 6.0 | 738 mg |
| Pd(OAc)₂ (Palladium Acetate) | 224.50 | 0.02 (2 mol%) | 0.1 | 22.5 mg |
| SPhos (Ligand) | 410.47 | 0.04 (4 mol%) | 0.2 | 82.1 mg |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 15.0 | 3.18 g |
| 1,4-Dioxane, Anhydrous | - | - | - | 50 mL |
| Deionized Water | - | - | - | 10 mL |
Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a common electron-rich biaryl phosphine ligand effective for Suzuki couplings. Other ligands like RuPhos or XPhos can also be considered.[4]
Experimental Protocol
Materials and Reagents
-
2-Bromobenzoic Acid (≥98%)
-
Pyridine-4-boronic Acid (≥97%)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous (≤50 ppm H₂O)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (reagent grade)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment
-
100 mL or 250 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Schlenk line or balloon setup for inert atmosphere
-
Rubber septa
-
Syringes and needles
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Procedure
1. Reaction Setup:
-
Place a magnetic stir bar into a dry 100 mL two-neck round-bottom flask.
-
Add 2-bromobenzoic acid (1.005 g, 5.0 mmol), pyridine-4-boronic acid (738 mg, 6.0 mmol), and anhydrous potassium phosphate (3.18 g, 15.0 mmol) to the flask.
-
In a separate small vial, weigh palladium(II) acetate (22.5 mg, 0.1 mmol) and SPhos (82.1 mg, 0.2 mmol).
-
Attach a reflux condenser to the central neck of the flask and a rubber septum to the side neck.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[1]
2. Addition of Catalyst and Solvents:
-
Briefly remove the septum and add the pre-weighed catalyst and ligand mixture to the flask against a positive flow of inert gas.
-
Using a syringe, add anhydrous 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask.
-
Degas the resulting suspension by bubbling the inert gas through the liquid for 15-20 minutes.[5]
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
4. Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of ~4-5 using 1 M HCl. The product should precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude solid can be purified by recrystallization.[6]
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol/water or acetone/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle with care under an inert atmosphere.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and contact with skin.
-
The reaction is heated; use caution to avoid thermal burns.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Note and Protocol for the Purification of 2-(Pyridin-4-yl)benzoic Acid via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-(Pyridin-4-yl)benzoic acid using the recrystallization technique. Recrystallization is a pivotal method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note outlines a step-by-step procedure using a mixed solvent system of ethanol and water, which is effective for compounds like this compound that possess both aromatic and polar functional groups. The protocol details the dissolution of the crude solid in a minimal amount of hot solvent, followed by slow cooling to promote the formation of pure crystals, and subsequent isolation and drying. This method is designed to enhance the purity of the compound, which is critical for its use in research, particularly in the context of drug development where high purity is paramount.
Introduction
This compound is a bifunctional organic molecule incorporating both a carboxylic acid and a pyridine moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The purity of such compounds is of utmost importance, as impurities can significantly impact the outcome of subsequent reactions and biological assays. Recrystallization is a robust and widely used technique for the purification of crystalline solids. The underlying principle is that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is crucial for a successful recrystallization, aiming for high solubility of the target compound at high temperatures and low solubility at low temperatures. For this compound, a mixed solvent system of ethanol and water provides a desirable solubility profile to achieve effective purification.
Experimental Protocol
This protocol is designed for the recrystallization of approximately 1 gram of crude this compound. The solvent volumes may need to be adjusted based on the initial purity of the compound.
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Boiling chips or a magnetic stir bar
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Graduated cylinders
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a boiling chip or a magnetic stir bar.
-
Add approximately 10 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of ethanol (1-2 mL at a time), heating and stirring after each addition, until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 20-30 mg) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorization was performed):
-
Set up a hot filtration apparatus by placing a short-stemmed glass funnel with fluted filter paper into the neck of a pre-warmed 100 mL Erlenmeyer flask. Pre-warm the flask and funnel on the hot plate to prevent premature crystallization.
-
Quickly pour the hot, decolorized solution through the fluted filter paper to remove the activated charcoal.
-
-
Crystallization:
-
To the hot ethanolic solution, add deionized water dropwise while stirring and keeping the solution near its boiling point. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Data Presentation
The following table summarizes the expected quantitative data for the recrystallization of this compound. Note: These values are illustrative and can vary depending on the purity of the starting material and the precise execution of the protocol.
| Parameter | Value | Unit |
| Initial Mass of Crude Compound | 1.00 | g |
| Volume of Ethanol Used | 10 - 15 | mL |
| Volume of Water Used | 5 - 10 | mL |
| Mass of Purified Compound | 0.75 - 0.90 | g |
| Yield | 75 - 90 | % |
| Melting Point of Crude Compound | Variable (e.g., 235-240) | °C |
| Melting Point of Purified Compound | ~243-245 | °C |
| Purity (by HPLC) | >99 | % |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow diagram of the recrystallization procedure.
Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of 2-(Pyridin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, capable of separating the main component from its potential process-related impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard and test sample.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ammonium Acetate: Analytical reagent grade.
-
Acetic Acid: Glacial, analytical reagent grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.
Equipment
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10.0 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.
HPLC Method
A gradient elution method is employed to ensure the separation of polar and non-polar impurities.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following criteria should be met before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections of the standard solution) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 replicate injections of the standard solution) |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Analysis Data
| Peak Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.5 | 1500 | 0.15 |
| This compound | 8.2 | 995000 | 99.50 |
| Impurity 2 | 10.1 | 2500 | 0.25 |
| Impurity 3 | 12.8 | 1000 | 0.10 |
| Total | 1000000 | 100.00 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: HPLC Purity Analysis Workflow.
Application Note: GC-MS Analysis for the Identification of Byproducts in the Synthesis of 2-(Pyridin-4-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pyridin-4-yl)benzoic acid is a key structural motif found in various pharmacologically active compounds and serves as a critical intermediate in organic synthesis. A prevalent method for its synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming C(sp²)-C(sp²) bonds.[1][2] This reaction typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.[3] While highly efficient, the Suzuki-Miyaura reaction can generate various byproducts through side reactions such as homocoupling, dehalogenation, or protodeborylation.[3][4]
Identifying and quantifying these impurities is crucial for process optimization, yield calculation, and ensuring the purity of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the identification of potential byproducts in a crude reaction mixture from the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the carboxylic acid functional group, a derivatization step is required to convert the analytes into more volatile forms suitable for GC analysis.[5][6] Silylation, specifically the formation of trimethylsilyl (TMS) esters, is a robust and common derivatization technique for carboxylic acids.[7]
Experimental Protocols
Reagents and Materials
-
Crude reaction mixture of this compound
-
Dichloromethane (DCM), HPLC grade
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
2 mL GC vials with inserts and PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Sample Preparation and Derivatization Protocol
This protocol outlines the steps for extracting the organic components from the crude reaction mixture and derivatizing them for GC-MS analysis.
-
Sampling: Carefully take a representative aliquot (approximately 10-20 mg) of the crude reaction mixture post-synthesis.
-
Liquid-Liquid Extraction (LLE):
-
Dissolve the aliquot in a vial containing 1.0 mL of Dichloromethane and 1.0 mL of deionized water.
-
Vortex the mixture vigorously for 1 minute to partition the organic compounds into the DCM layer and inorganic salts into the aqueous layer.
-
Centrifuge for 5 minutes at 2000 rpm to ensure phase separation.
-
Carefully transfer the bottom organic (DCM) layer to a clean vial using a pipette.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen to concentrate the analytes.[8] Stop when approximately 100 µL of solvent remains.
-
Derivatization (Silylation):
-
To the concentrated sample residue, add 100 µL of anhydrous pyridine.
-
Add 150 µL of BSTFA + 1% TMCS.[7] Using the reagent in excess ensures the reaction goes to completion.[7]
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes to ensure complete derivatization of the carboxylic acid and any other active hydrogen groups.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical instrument parameters. These may need to be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector:
-
Mode: Splitless
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Final Hold: Hold at 300°C for 10 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40 - 550 m/z
-
Data Presentation: Potential Byproducts
The primary byproducts anticipated from a Suzuki-Miyaura synthesis of this compound are listed below. The table includes the TMS-derivatized structures and their expected characteristic mass fragments to aid in identification from the mass spectra.
| Compound Name | Structure (Post-Derivatization) | Expected Molecular Ion (M+) [m/z] | Key Mass Fragments [m/z] |
| Benzoic acid-TMS ester (from protodeborylation/dehalogenation) | 194 | 179 ([M-CH₃]⁺), 147, 119, 91, 73 ([Si(CH₃)₃]⁺) | |
| 4,4'-Bipyridine (homocoupling) | 156 | 155, 128, 102, 78 | |
| Biphenyl-2,2'-dicarboxylic acid-bis(TMS ester) (homocoupling) |
| 386 | 371 ([M-CH₃]⁺), 283, 193, 165, 73 |
| This compound-TMS ester (Product) |
| 271 | 256 ([M-CH₃]⁺), 198, 169, 153, 73 |
| Unreacted 2-Bromobenzoic acid-TMS ester (Starting Material) | 272/274 | 257/259 ([M-CH₃]⁺), 199/201, 183/185, 73 | |
| Unreacted Pyridine-4-boronic acid | Does not typically derivatize with BSTFA under these conditions and may not chromatograph well. | - | - |
Note: Structures are illustrative placeholders. Actual identification requires matching fragmentation patterns with spectral libraries (e.g., NIST) and standards.
Visualization of Experimental Workflow
The logical flow from receiving the crude sample to identifying the byproducts is illustrated in the diagram below.
Caption: Workflow for GC-MS analysis of synthesis byproducts.
Conclusion
The described GC-MS method, incorporating a straightforward liquid-liquid extraction and a robust silylation derivatization protocol, is highly effective for the separation and identification of potential byproducts in the synthesis of this compound. This analytical procedure provides researchers and drug development professionals with a reliable tool to monitor reaction purity, identify sources of yield loss, and ensure the quality of synthetic intermediates, which is essential for regulatory compliance and process control.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. organomation.com [organomation.com]
Application Notes: Leveraging 2-(Pyridin-4-yl)benzoic Acid in the Synthesis of Novel PARP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)benzoic acid is a versatile scaffold that has emerged as a critical building block in the design and synthesis of potent anticancer agents. Its unique structural features, particularly the pyridine and benzoic acid moieties, allow for strategic modifications to optimize interactions with biological targets. A significant application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have shown considerable promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PARP inhibitors derived from this compound and related structures.
Application 1: Synthesis of Benzimidazole-Carboxamide Based PARP Inhibitors
Benzimidazole-4-carboxamide derivatives represent a prominent class of PARP inhibitors. The synthesis leverages the structural framework of this compound analogues to create compounds that effectively compete with NAD+ in the PARP active site, leading to catalytic inhibition and cancer cell death.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway. PARP inhibitors block this process. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is already compromised. When PARP is inhibited, unrepaired SSBs accumulate and convert into toxic DSBs during DNA replication. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and cell death, a concept known as synthetic lethality.[1]
Quantitative Data: In Vitro Activity of PARP Inhibitors
The efficacy of synthesized compounds is typically determined by their half-maximal inhibitory concentration (IC50) against PARP enzymes and various cancer cell lines.
| Compound Class | Target | IC50 (nM) | Reference |
| Benzimidazole-Carboxamide | PARP-1 | 34 | [2] |
| Benzimidazole-Carboxamide | PARP-2 | 1.58 | [3] |
| Pyridopyridazinone | PARP-1 | 36 | [4] |
| Olaparib (Reference Drug) | PARP-1 | 34 | [4] |
Table 1: Comparative IC50 values of different PARP inhibitor classes.
Experimental Workflow: Synthesis to Evaluation
The overall process for developing these anticancer agents follows a structured workflow from chemical synthesis to biological evaluation.
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Benzimidazole-4-Carboxamide PARP Inhibitor
This protocol describes a convergent synthesis approach for a 2-substituted benzimidazole-4-carboxamide derivative.[2]
Materials:
-
2,3-Diaminotoluene
-
4-(Trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO4)
-
tert-Butanol (t-BuOH)
-
Thionyl chloride (SOCl2)
-
Ammonia solution (NH3·H2O)
-
Appropriate solvents (e.g., DMF, Dichloromethane)
Procedure:
-
Step 1: Synthesis of 4-methyl-2-(4-trifluoromethylphenyl)benzimidazole
-
In a round-bottom flask, dissolve 2,3-diaminotoluene (1 eq.) and 4-(trifluoromethyl)benzaldehyde (1 eq.) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the benzimidazole intermediate.
-
-
Step 2: Oxidation to Carboxylic Acid
-
Suspend the product from Step 1 in a mixture of t-butanol and water.
-
Heat the suspension to 70-80°C and add potassium permanganate (KMnO4) portion-wise over 1-2 hours.
-
Maintain the temperature and stir for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the manganese dioxide, and wash with hot water.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Step 3: Formation of Carboxamide
-
Suspend the carboxylic acid from Step 2 in a minimal amount of dichloromethane containing a catalytic amount of DMF.
-
Add thionyl chloride (SOCl2) dropwise at 0°C and then allow the mixture to stir at room temperature for 2-3 hours to form the acid chloride.
-
Remove the excess SOCl2 under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled (0°C) concentrated ammonia solution.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization to obtain the final benzimidazole-4-carboxamide product.
-
Protocol 2: PARP1/2 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for screening inhibitors.[5]
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human PARP1 or PARP2 enzyme
-
PARP Assay Buffer
-
Activated DNA
-
β-NAD+ solution (Nicotinamide adenine dinucleotide)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Developer reagent
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the PARP enzyme in PARP Assay Buffer (e.g., 10 ng/µL). Keep on ice.
-
Prepare serial dilutions of your synthesized inhibitor compounds in PARP Assay Buffer. Ensure the final DMSO concentration is low (<1%).
-
Prepare a 5X β-NAD+ working solution in PARP Assay Buffer.
-
-
Assay Execution:
-
To each well of the 96-well plate, add the following in order:
-
10 µL of PARP Assay Buffer (for blanks) or inhibitor solution.
-
10 µL of Activated DNA.
-
20 µL of PARP enzyme working solution (add buffer only to negative control wells).
-
-
Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 5X β-NAD+ solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding 50 µL of the developer reagent to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader.
-
Subtract the blank values from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with the synthesized compounds.[1][4]
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well clear, flat-bottom cell culture plates.
-
Synthesized inhibitor compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the 72-hour incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
-
Plot the percent viability versus the log of the compound concentration and determine the IC50 value.
-
References
Application of 2-(Pyridin-4-yl)benzoic Acid in Materials Science: Detailed Application Notes and Protocols
Introduction
2-(Pyridin-4-yl)benzoic acid is a bifunctional organic ligand of significant interest in materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its structure, featuring a carboxylic acid group and a pyridine nitrogen atom, allows for versatile coordination with a wide range of metal ions. This dual-donor capability enables the construction of robust and porous materials with tunable properties, making them suitable for various applications, including gas storage and separation, catalysis, and chemical sensing.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the development of advanced materials. The protocols provided are based on established methodologies for closely related pyridyl-carboxylate ligands and can be adapted for the specific use of this compound.
Application Notes
The unique molecular structure of this compound, with its angular disposition of the pyridyl and carboxylate groups, can lead to the formation of diverse and complex framework topologies. The choice of metal center, solvent system, and reaction conditions plays a crucial role in determining the final structure and, consequently, the material's properties.
1. Gas Storage and Separation
MOFs synthesized from pyridyl-carboxylate ligands have demonstrated significant potential in the selective adsorption and separation of gases. The porous nature of these materials, combined with the specific interactions between the framework and gas molecules, allows for efficient capture of gases like carbon dioxide.
-
Key Performance Indicator: High selectivity for CO2 over other gases like N2 is a critical parameter. For instance, a cadmium-based MOF constructed from a related nitro-functionalized pyridyl-benzoic acid ligand exhibited a remarkable CO2/N2 separation selectivity of 71 at 273 K.[1] This high selectivity is attributed to the specific interactions between the polar framework and the quadrupolar CO2 molecules.
2. Luminescent Sensing
The inherent luminescent properties of MOFs containing aromatic ligands can be exploited for the development of highly sensitive and selective chemical sensors. The luminescence of these materials can be either quenched or enhanced in the presence of specific analytes, providing a detectable signal.
-
Sensing Mechanism: The primary mechanism for sensing is often based on the interaction of the analyte with the metal centers or the organic linkers, leading to a change in the energy transfer processes within the MOF. This can manifest as fluorescence quenching or enhancement.
-
Target Analytes: MOFs based on pyridyl-carboxylate ligands have been successfully employed to detect a variety of species, including metal ions (e.g., Fe³⁺, Cr₂O₇²⁻, MnO₄⁻), small organic molecules, amino acids, and antibiotics.[2]
3. Heterogeneous Catalysis
The well-defined and accessible active sites within MOFs, comprising both metal nodes and functional organic linkers, make them promising candidates for heterogeneous catalysis. The catalytic activity can be tuned by modifying the metal center or the organic ligand.
-
Catalytic Reactions: Coordination polymers based on pyridyl-dicarboxylic acid linkers have shown catalytic activity in reactions such as the Knoevenagel condensation.[3][4] Another example includes the use of a coordination polymer for the cyanosilylation of aldehydes.[5] The porous structure of these materials allows for the diffusion of reactants and products, while the robust framework ensures catalyst stability and reusability.
Quantitative Data Summary
The following table summarizes key quantitative data for MOFs and coordination polymers synthesized from pyridyl-carboxylate ligands, providing a benchmark for materials developed using this compound.
| Application | Material/Ligand | Metal Ion | Analyte/Gas | Performance Metric | Reference |
| Gas Separation | 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | CO₂/N₂ | Selectivity: 71 | [1] |
| Gas Adsorption | 3-(pyridin-4-yl)benzoate & 4-(pyridin-4-yl)benzoate | Co(II) | CO₂ | Higher uptake than Zn(II) analogue | [6] |
| Gas Adsorption | 3-(pyridin-4-yl)benzoate & 4-(pyridin-4-yl)benzoate | Co(II) | H₂ | Higher uptake than Zn(II) analogue | [6] |
| Luminescent Sensing | 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II) | Fe³⁺ | LOD: 0.657 µM | [2] |
| Luminescent Sensing | 2,4-bis-(triazol-1-yl)-benzoic acid | Zn(II) | Fe³⁺ | LOD: 0.11 µM | [2] |
| Luminescent Sensing | 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II) | Cr₂O₇²⁻ | LOD: 0.035 µM | [2] |
| Luminescent Sensing | 2,4-bis-(triazol-1-yl)-benzoic acid | Zn(II) | MnO₄⁻ | LOD: 0.232 µM | [2] |
LOD: Limit of Detection
Experimental Protocols
The following are detailed protocols for the synthesis of MOFs using pyridyl-carboxylate ligands. These can be adapted for this compound.
Protocol 1: Solvothermal Synthesis of a Cadmium-based MOF for Gas Adsorption Studies
This protocol is adapted from the synthesis of a Cd(II) MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid.
-
Materials:
-
This compound (or its derivative)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (CH₃OH)
-
-
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine 0.05 mmol of Cd(NO₃)₂·4H₂O and 0.10 mmol of this compound.
-
Add a solvent mixture of 1.0 mL of DMF and 2.2 mL of CH₃OH.
-
Seal the autoclave and heat it in an oven at 343 K (70 °C) for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and methanol, and air-dry.
-
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF for Luminescent Sensing
This protocol is based on the synthesis of a Zn(II) coordination polymer with 4-(pyridin-4-yl)benzoic acid.
-
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Prepare a solution of 0.2 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF in a 20 mL glass vial.
-
In a separate container, dissolve 0.2 mmol of this compound in 5 mL of DMF.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
Seal the vial and place it in a programmable oven. Heat to 100 °C for 72 hours.
-
After cooling to room temperature, collect the crystals, wash with DMF, and dry under vacuum.
-
Protocol 3: Characterization of Synthesized MOFs
-
Powder X-ray Diffraction (PXRD): Confirm the phase purity and crystallinity of the synthesized material by comparing the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and the temperature at which solvent molecules are removed from the pores.
-
Gas Adsorption Measurements: Activate the MOF by heating under vacuum to remove guest solvent molecules. Perform N₂ adsorption-desorption isotherms at 77 K to determine the surface area and pore volume. Conduct selective gas adsorption experiments (e.g., CO₂, N₂) at relevant temperatures and pressures.
-
Photoluminescence Spectroscopy: Record the excitation and emission spectra of the activated MOF. To evaluate its sensing capability, disperse the MOF in a suitable solvent and record the luminescence spectra upon incremental addition of the analyte solution.
Visualizations
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Mechanism of luminescence sensing using MOFs.
Caption: Workflow for selective gas adsorption by MOFs.
References
- 1. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 2-(Pyridin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-(Pyridin-4-yl)benzoic acid, a common scaffold in medicinal chemistry. The following sections detail two primary derivatization pathways: esterification to form methyl 2-(pyridin-4-yl)benzoate and amidation to form N-phenyl-2-(pyridin-4-yl)benzamide. These derivatives are often synthesized to modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development.
Esterification of this compound via Fischer Esterification
Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This protocol describes the synthesis of methyl 2-(pyridin-4-yl)benzoate. The basicity of the pyridine nitrogen may lead to salt formation with the acid catalyst; therefore, a slight excess of the catalyst may be required compared to the esterification of non-basic carboxylic acids.
Experimental Protocol: Synthesis of Methyl 2-(pyridin-4-yl)benzoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 1 equivalent) in methanol (e.g., 50 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0-1.5 equivalents) to the solution. An exothermic reaction may occur.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add the residue to a separatory funnel containing 50 mL of water and 50 mL of dichloromethane.
-
Gently shake the funnel, venting frequently. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), 50 mL of water, and 50 mL of brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-(pyridin-4-yl)benzoate.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | ~65°C (Reflux) |
| Yield (Typical) | 75-90% |
Diagram of Experimental Workflow:
Amide Coupling of this compound
Amide bond formation is a cornerstone of medicinal chemistry. This protocol outlines the synthesis of N-phenyl-2-(pyridin-4-yl)benzamide using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an organic base. The choice of coupling reagent and base can be critical for achieving high yields, especially with substrates containing basic functional groups like the pyridine moiety.
Experimental Protocol: Synthesis of N-phenyl-2-(pyridin-4-yl)benzamide
Materials:
-
This compound
-
Aniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride solution (e.g., 5% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a solution of this compound (e.g., 1.0 g, 1 equivalent) in anhydrous DMF (10 mL) in a round-bottom flask, add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).
-
Amine Addition: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. Then, add aniline (1.0-1.2 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of 5% LiCl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% LiCl solution (2-3 times), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-phenyl-2-(pyridin-4-yl)benzamide.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aniline, HATU, DIPEA |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature |
| Yield (Typical) | 80-95% |
Diagram of Experimental Workflow:
Signaling Pathways and Logical Relationships
The derivatization of the carboxylic acid group of this compound is a key step in modifying its properties for drug development. The choice of derivatization strategy is often guided by the desired outcome, such as improved cell permeability or targeted delivery.
Growing Single Crystals of 2-(Pyridin-4-yl)benzoic Acid for X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for growing high-quality single crystals of 2-(Pyridin-4-yl)benzoic acid suitable for X-ray diffraction analysis. The successful acquisition of single crystals is a critical and often rate-limiting step in determining the three-dimensional molecular structure of a compound, which is invaluable for drug design, polymorphism studies, and material science.
The protocols outlined below are based on established crystallization techniques for small organic molecules and can be adapted to optimize crystal growth for this compound.
Introduction to Crystallization of this compound
This compound possesses both a carboxylic acid and a pyridine functional group, making it capable of forming robust hydrogen bonds, which can facilitate the formation of a well-ordered crystal lattice.[1][2] The choice of solvent is crucial, as it influences solubility and molecular packing.[3] For pyridine carboxylic acids, polar solvents are often a good starting point. Studies on the structurally related 3-(4-Pyridyl)benzoic acid have shown success with anhydrous ethanol.[4] Furthermore, solubility studies of picolinic acid, another pyridine carboxylic acid isomer, have been conducted in water, ethanol, and acetonitrile, providing valuable insights into solvent selection.[5]
The primary challenge in crystallization is to guide the system from a state of solubility to a state of supersaturation in a slow and controlled manner, allowing for the formation of a single, well-ordered crystal nucleus that can grow to a suitable size (ideally 0.1-0.4 mm in at least two dimensions).[6][7] The following protocols describe common techniques to achieve this.
General Considerations and Best Practices
Before proceeding with the specific crystallization techniques, several general principles should be followed to maximize the chances of success:
-
Purity of the Compound: The starting material should be of the highest possible purity (ideally >95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[8][9] If necessary, purify the compound by recrystallization or chromatography before attempting to grow single crystals.
-
Glassware: Use clean, scratch-free glassware to minimize unwanted nucleation sites.[10][11]
-
Vibrations: Isolate the crystallization experiments from vibrations, as disturbances can lead to the formation of multiple small crystals instead of a single large one.[10][11]
-
Patience: Crystal growth can take anywhere from a few hours to several weeks.[12][13] Do not disturb the experiments prematurely.[9]
Experimental Protocols
Solvent Screening
The first step is to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[8]
Protocol:
-
Place a small amount (5-10 mg) of this compound into several small, clean vials.
-
To each vial, add a small volume (0.5-1.0 mL) of a different solvent. A good starting selection of solvents for this compound would include:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl Acetate
-
Toluene
-
Water
-
Mixtures of the above solvents.
-
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, gently warm the vial and observe for dissolution.
-
Allow the vials that showed complete dissolution upon heating to cool to room temperature and observe for the formation of precipitate or crystals.
-
The best candidates for single crystal growth are solvents that dissolve the compound when hot and show slow precipitation or crystal formation upon cooling.
Slow Evaporation
This is often the simplest and most successful method for growing single crystals of organic compounds.[3][10]
Protocol:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (identified from solvent screening) by gently warming and stirring.
-
Filter the hot solution through a syringe filter into a clean crystallization vial to remove any particulate matter.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[10] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[12]
Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[6][14] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.
Protocol:
-
Dissolve the this compound in a small volume of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).[8]
-
Add a larger volume of a volatile "poor" solvent (an anti-solvent in which the compound is insoluble) to the bottom of the larger container.[8] The level of the anti-solvent should be below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[8][12]
Slow Cooling (Temperature Gradient)
This method is effective for compounds that exhibit a significant difference in solubility at different temperatures.[15]
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Ensure all the solid has dissolved. If not, add a minimal amount of additional solvent.
-
Seal the container tightly.
-
Place the container in an insulated vessel (e.g., a Dewar flask or a Styrofoam box) to allow for very slow cooling to room temperature.[3] This slow cooling process can also be achieved using a programmable heating block.
-
Crystals should form as the solution slowly cools and becomes supersaturated.
Data Presentation
The following table summarizes typical experimental parameters for the described crystallization techniques. These should be considered as starting points and may require optimization for this compound.
| Technique | Compound Amount (mg) | Solvent Volume (mL) | Temperature (°C) | Typical Duration | Key Parameters to Vary |
| Slow Evaporation | 10 - 50 | 1 - 5 | Room Temperature | Days to Weeks | Solvent choice, rate of evaporation (number/size of holes in the cap) |
| Vapor Diffusion | 5 - 20 | 0.5 - 2 (inner vial) | Room Temperature | Days to Weeks | Good solvent/anti-solvent pair, temperature |
| Slow Cooling | 20 - 100 | 2 - 10 | Elevated to Room Temp. | Hours to Days | Solvent choice, cooling rate, initial concentration |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the crystallization temperature. | - Reheat the solution, add more solvent, and cool more slowly.[8]- Try a different solvent or solvent system. |
| Formation of Powder or Microcrystals | - The solution is too supersaturated.- The rate of crystallization is too fast. | - Use a more dilute solution.- Slow down the rate of evaporation or cooling.[8]- For vapor diffusion, use a less volatile anti-solvent. |
| No Crystals Form | - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- For slow cooling, start with a more concentrated solution.- For vapor diffusion, try a different anti-solvent.- Try scratching the inside of the vial with a glass rod to induce nucleation.[8] |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for the Slow Evaporation Technique.
Caption: Workflow for the Vapor Diffusion Technique.
Caption: Workflow for the Slow Cooling Technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. tugraz.at [tugraz.at]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. unifr.ch [unifr.ch]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Common side reactions in the Suzuki coupling of 4-pyridylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common side reactions during the Suzuki coupling of 4-pyridylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of 4-pyridylboronic acid?
A1: The two most prevalent side reactions are protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homocoupling of the 4-pyridylboronic acid to form 4,4'-bipyridine.[1][2][3] The presence of oxygen can exacerbate the homocoupling of boronic acids.[2]
Q2: Why is 4-pyridylboronic acid particularly susceptible to these side reactions?
A2: Pyridylboronic acids, in general, can be unstable.[1] The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, affecting its stability and reactivity in the catalytic cycle. Specifically, basic heteroaromatic boronic acids can form zwitterionic species that may undergo rapid protodeboronation.[3]
Q3: My reaction is resulting in a low yield of the desired product. What are the first things I should check?
A3: When experiencing low to no yield, it is crucial to assess the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote homocoupling.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]
-
Reagent Purity: Verify the purity and stability of your 4-pyridylboronic acid and the aryl halide. Boronic acids can degrade over time.[2]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[2]
Troubleshooting Guide
Issue 1: Significant Protodeboronation (Formation of Pyridine)
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1][3] This is a common issue with heteroaromatic boronic acids.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Harsh Reaction Conditions | Use milder reaction conditions, such as lower temperatures and shorter reaction times.[1] | Elevated temperatures can accelerate the rate of protodeboronation.[1] |
| Presence of Protic Solvents (Water) | Employ anhydrous solvents to minimize the proton source for this side reaction.[1][2] | Water is a primary proton source for protodeboronation.[2] |
| Strong Base | Switch to a milder base. | Strong bases in aqueous media can accelerate protodeboronation.[2] Weaker bases can reduce the rate of this side reaction.[1] |
Table 1: General Effect of Base Strength on Protodeboronation
| Base | Relative Strength | Tendency for Protodeboronation | Recommended Use |
| NaOH, K3PO4 | Strong | High | Use with caution, consider anhydrous conditions.[1][2][5] |
| Na2CO3, K2CO3 | Moderate | Moderate | Often a good starting point for optimization.[6][7] |
| NaHCO3, KHCO3, KF | Weak | Low | Recommended when protodeboronation is a significant issue.[1][2] |
Issue 2: Formation of 4,4'-Bipyridine (Homocoupling)
Homocoupling is the dimerization of the boronic acid starting material.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2] | Oxygen can promote the homocoupling of boronic acids.[2] |
| Catalyst System | Optimize the palladium source and ligand. Certain ligands can suppress homocoupling. | The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes favor side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Pyridylboronic Acid
This is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-pyridylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2-3 equiv).[4]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[2]
Visualizations
Caption: Main reaction and side reaction pathways in the Suzuki coupling of 4-pyridylboronic acid.
Caption: Troubleshooting workflow for Suzuki coupling of 4-pyridylboronic acid.
References
How to minimize homocoupling in 2-(Pyridin-4-yl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Pyridin-4-yl)benzoic acid, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 2-halobenzoic acid derivative and a 4-pyridylboronic acid derivative.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst is essential for the reaction. If it is old, has been improperly stored, or is of low quality, it may be inactive. | - Use a fresh batch of palladium catalyst. - Consider using a more robust pre-catalyst. |
| 2. Ligand Degradation: Phosphine-based ligands are prone to oxidation, which can deactivate the catalyst. | - Ensure ligands are stored under an inert atmosphere. - Use air-stable ligands if possible. | |
| 3. Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium center is a critical step and can be slow for heteroaromatic boronic acids. | - Optimize the base and solvent system. A stronger base like K₃PO₄ may be required. - Consider using a more reactive boronic acid derivative, such as a pinacol ester. | |
| Significant Homocoupling of 4-Pyridylboronic Acid (Formation of 4,4'-bipyridine) | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1] | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. - Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. High Concentration of Pd(II) Species: The use of Pd(II) pre-catalysts without efficient reduction to the active Pd(0) species can promote homocoupling. | - Use a Pd(0) pre-catalyst such as Pd(PPh₃)₄. - If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2] | |
| 3. Sub-optimal Reaction Temperature: Higher temperatures can sometimes favor side reactions. | - Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. | |
| Protodeborylation (Loss of Boronic Acid Group) | 1. Presence of Protic Solvents/Water: Water can lead to the replacement of the boronic acid group with a hydrogen atom, especially with heteroaromatic boronic acids. | - Use anhydrous solvents. - If a co-solvent is needed, consider using a non-protic one. |
| 2. Strong Basic Conditions: A highly basic environment can accelerate protodeborylation. | - Use a milder base such as K₂CO₃ or Cs₂CO₃. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the 4,4'-bipyridine homocoupling byproduct can have similar polarities, making chromatographic separation challenging. | - Optimize the reaction to minimize byproduct formation. - Employ a different chromatographic technique, such as reverse-phase chromatography, or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
A1: Homocoupling is a significant side reaction where two molecules of the 4-pyridylboronic acid reagent couple with each other to form 4,4'-bipyridine. This reduces the yield of the desired this compound and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary drivers of homocoupling in this Suzuki-Miyaura reaction?
A2: The main causes are the presence of dissolved oxygen in the reaction mixture and a high concentration of palladium(II) species.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.
Q3: How can I effectively remove oxygen from my reaction?
A3: Degassing is crucial. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through your solvent for an extended period (15-30 minutes) before adding the reagents. Assembling your reaction under a positive pressure of inert gas is also essential.
Q4: Which palladium catalyst is best to minimize homocoupling?
A4: While the optimal catalyst can be substrate-dependent, starting with a Pd(0) pre-catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a good strategy to minimize the initial concentration of Pd(II) species that can promote homocoupling.
Q5: Can the choice of base influence the extent of homocoupling?
A5: Yes, the base is a critical parameter. While a strong base is needed for the transmetalation step, an excessively strong or reactive base can sometimes contribute to side reactions. It is advisable to screen a few different bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃, to find the best balance for your specific reaction.
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following table summarizes illustrative quantitative data on how different reaction conditions can affect the yield of this compound and the formation of the 4,4'-bipyridine homocoupling byproduct. These are representative data based on established principles of Suzuki-Miyaura couplings.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Atmosphere | Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Air | 45 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Nitrogen | 85 | 5 |
| 4 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | Argon | 92 | <3 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | Argon | 95 | <2 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Nitrogen | 88 | 7 |
Experimental Protocols
Detailed Methodology for a Key Experiment (Entry 5)
This protocol describes an optimized procedure for the synthesis of this compound with minimal homocoupling.
Materials:
-
2-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
4-Pyridylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1.25 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, 4-pyridylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors promoting homocoupling and their corresponding mitigation strategies.
References
Overcoming poor yields in the synthesis of 2-(Pyridin-4-yl)benzoic acid
Technical Support Center: Synthesis of 2-(Pyridin-4-yl)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-pyridinylboronic acid with a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) in the presence of a palladium catalyst and a base.
Q2: I am getting a very low yield (<20%). What are the most likely causes?
A2: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. The most common culprits include:
-
Catalyst Inactivation: The palladium catalyst may be poisoned or decomposed.
-
Poor Quality of Boronic Acid: 4-Pyridinylboronic acid can be unstable and prone to degradation.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Inefficient Purification: The product may be lost during the workup and purification steps.
-
Side Reactions: Competing reactions such as homocoupling or protodeborylation can consume starting materials.
Q3: My reaction mixture turns black, but I don't get any product. What does this indicate?
A3: A black precipitate is often palladium black, which forms when the palladium catalyst decomposes and precipitates out of solution. While a color change to black can be normal for some palladium catalysts as the active species forms, a complete lack of product suggests that the catalyst has become inactive before the reaction could proceed to completion.
Q4: How can I tell if my 4-pyridinylboronic acid is of good quality?
A4: The quality of the boronic acid is crucial. It is advisable to use freshly purchased or properly stored 4-pyridinylboronic acid. You can check for signs of decomposition, such as a change in color or texture. For a more definitive assessment, you can analyze the material by NMR to check for the presence of impurities or degradation products like pyridine.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no product formation, consult the following troubleshooting table and the decision tree diagram below.
Table 1: Troubleshooting Low Yields in the Synthesis of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Inactivity | • Use a fresh batch of palladium catalyst. • Consider using a more robust catalyst, such as a Buchwald-type pre-catalyst (e.g., XPhos Pd G3). • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Improved conversion of starting materials to product. |
| Poor Boronic Acid Quality | • Use a fresh bottle of 4-pyridinylboronic acid. • Consider using a boronate ester (e.g., a pinacol ester) as they can be more stable. | Increased product yield and reduced side products from boronic acid degradation. |
| Incorrect Base | • The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Ensure the base is finely powdered and dry. | Optimization of the reaction pH can significantly improve the yield. |
| Inappropriate Solvent System | • A mixture of an organic solvent and water is often optimal. Common systems include dioxane/water, toluene/water, or MeCN/water.[1] • Ensure solvents are thoroughly degassed to remove oxygen. | Improved solubility of reagents and stability of the catalyst. |
| Suboptimal Temperature | • If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can also lead to catalyst decomposition. A typical range is 80-100 °C. | Finding the optimal temperature will balance reaction rate and catalyst stability. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor yields.
Issue 2: Product Purification Difficulties
Q: My crude NMR shows the presence of the desired product, but I am unable to isolate it by column chromatography. What could be the issue?
A: this compound is both acidic (due to the carboxylic acid) and basic (due to the pyridine nitrogen). This amphoteric nature can cause it to interact strongly with silica gel, leading to poor elution.
Solutions:
-
Acid/Base Wash: Before chromatography, perform an acid/base workup to separate your product from neutral impurities. Dissolve the crude material in a suitable organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The product should move into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product, which can be collected by filtration or extracted with an organic solvent.
-
Modified Chromatography:
-
Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Stationary Phases: Consider using alumina instead of silica gel.
-
Eluent Additives: Add a small amount of acetic acid or triethylamine to the eluent to improve the elution of your product.
-
-
Crystallization: If the crude product is sufficiently pure, crystallization can be an effective purification method that avoids chromatography altogether.
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general starting point and may require optimization.
Reaction Scheme
Caption: General Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
4-Pyridinylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (3.0 eq)
-
Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzoic acid, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Alternative Protocol: Using a Buchwald Pre-catalyst
For challenging couplings, a more active catalyst system can be employed.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
4-Pyridinylboronic acid (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.5 eq)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Follow the same setup and inert atmosphere procedure as the standard protocol.
-
Combine the starting materials, catalyst, and base in the reaction flask.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 100 °C and stir for 4-12 hours.
-
Follow the same workup and purification procedure as described in the standard protocol.
Table 2: Comparison of Reaction Conditions
| Parameter | Standard Protocol | Alternative Protocol | Rationale for Alternative |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | Buchwald pre-catalysts are often more active and stable, especially for sterically hindered or electronically challenging substrates. |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and can be more effective in some Suzuki couplings. |
| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) | Toluene allows for higher reaction temperatures, which can accelerate slow reactions. |
| Temperature | 80-90 °C | 100 °C | Higher temperature can increase the reaction rate. |
This technical support guide provides a starting point for addressing common issues in the synthesis of this compound. Successful synthesis often requires careful optimization of reaction parameters.
References
Troubleshooting guide for the purification of 2-(Pyridin-4-yl)benzoic acid
Technical Support Center: Purification of 2-(Pyridin-4-yl)benzoic acid
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Physicochemical & Purity Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | White to off-white solid | Typical for related biaryl carboxylic acids. |
| Purity (Typical) | ≥98% (HPLC) | Standard for commercial-grade research chemicals. |
| Solubility | Soluble in DMSO, methanol; sparingly in water | General solubility for pyridine carboxylic acids.[2] High solubility in hot water is expected for purification.[3] |
| pKa | ~4-5 (acid), ~5-6 (pyridine) | Estimated based on benzoic acid and pyridine moieties. This amphoteric nature is key for acid-base extraction. |
Troubleshooting Guide & FAQs
Q1: My NMR/HPLC analysis shows persistent impurities after initial purification. What are they likely to be and how can I remove them?
A1: Impurities often originate from the synthesis reaction, typically a Suzuki-Miyaura coupling. Common impurities include:
-
Unreacted Starting Materials: e.g., 2-halobenzoic acid or pyridine-4-boronic acid.
-
Homocoupled Byproducts: Formation of biphenyl-2,2'-dicarboxylic acid or 4,4'-bipyridine.[4][5]
-
Protodeborylation Product: Pyridine formed from the boronic acid.[6]
-
Residual Palladium Catalyst: Can cause discoloration and interfere with subsequent reactions.
-
Ligand-related Byproducts: Such as triphenylphosphine oxide.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method for this specific molecule. Due to its amphoteric nature (containing both a carboxylic acid and a basic pyridine ring), you can selectively extract it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). A wash with a weak base (like sodium bicarbonate) will convert the carboxylic acid to its water-soluble salt, removing neutral impurities.[7][8] Subsequent acidification of the aqueous layer will precipitate the pure product. Alternatively, a wash with a dilute acid will protonate the pyridine ring, extracting it into the aqueous phase away from non-basic impurities.[7]
-
Column Chromatography: If impurities have similar acidity/basicity but different polarities, column chromatography is recommended.[9] A gradient elution with a hexane/ethyl acetate system, potentially with a small amount of acetic acid to improve peak shape, can be effective.[10]
-
Palladium Removal: Residual palladium can be removed by filtering the crude product solution through a pad of Celite or by using specialized metal scavengers.[9]
Q2: The purified product is colored (e.g., yellow, brown, or grey). How can I decolorize it?
A2: Color often indicates the presence of high molecular weight, conjugated impurities or residual palladium catalyst.[11]
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most common method for removing colored impurities.[11][12] It should be performed in conjunction with recrystallization. See the detailed protocol below.
-
Filtration through Silica: A quick filtration of a solution of your compound through a small plug of silica gel can sometimes remove baseline impurities that cause color.
Q3: My yield of this compound is very low after recrystallization. What are the common causes?
A3: Low yield is a frequent issue in recrystallization, often due to procedural missteps.
-
Using too much solvent: This keeps the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with insoluble impurities. Ensure your funnel and receiving flask are pre-heated.[13]
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, using an ice bath after it has reached room temperature, to maximize crystal formation.
-
Loss during transfers: Be meticulous when transferring solids and solutions to avoid physical loss of material.
Q4: The product "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities). The compound then separates as a liquid instead of a solid.
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it fully dissolves, then attempt to cool it again, but more slowly.
-
Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.
-
Change Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water) to adjust the solubility properties.[14]
Key Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and add a potential solvent (e.g., water, ethanol, or an ethanol/water mixture). A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper and pour the hot solution through into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, place the crystals in a vacuum oven.
Protocol 2: Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the crude, colored compound in the minimum amount of a suitable hot solvent as described in the recrystallization protocol.
-
Addition of Carbon: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.[11] Caution: Adding charcoal to a boiling or superheated solution can cause it to boil over violently.
-
Heating: Return the flask to the heat source and gently heat with swirling for 5-10 minutes.
-
Hot Filtration: Remove the charcoal and any other insoluble impurities via hot gravity filtration as described above. The filtrate should be colorless.
-
Crystallization: Proceed with the cooling and crystallization steps from the standard recrystallization protocol.
Protocol 3: Simplified Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Basic Wash (to isolate from neutral/basic impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently. Allow the layers to separate.[8]
-
Separation: Drain the aqueous layer (bottom layer if using DCM, top if using ethyl acetate) into a clean Erlenmeyer flask.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 2M HCl) until the pH is ~3-4. The pure product should precipitate out as a solid.[15]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. carbotecnia.info [carbotecnia.info]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Optimizing reaction conditions for the Suzuki coupling of 2-chlorobenzoic acid with 4-pyridylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction between 2-chlorobenzoic acid and 4-pyridylboronic acid. This specific coupling presents unique challenges due to a deactivated aryl chloride, a potentially coordinating heteroaromatic boronic acid, and the presence of a carboxylic acid functionality.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-chlorobenzoic acid with 4-pyridylboronic acid challenging?
A1: This reaction is considered challenging for three primary reasons:
-
Deactivated Aryl Chloride: Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the palladium catalytic cycle. The electron-withdrawing nature of the ortho-carboxylic acid group further deactivates the C-Cl bond.
-
Coordinating Heterocycle: The nitrogen atom in the 4-pyridylboronic acid can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.
-
Acidic Functional Group: The carboxylic acid group of 2-chlorobenzoic acid will be deprotonated by the base required for the reaction. This can lead to solubility issues and requires the use of additional equivalents of base. The resulting carboxylate could also potentially interact with the catalyst.
Q2: What are the most critical parameters to control for a successful reaction?
A2: The success of this coupling hinges on three key factors:
-
Catalyst System: The choice of both the palladium precursor and the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of the aryl chloride and to prevent catalyst inhibition by the pyridine nitrogen.
-
Base Selection: The base is crucial for the transmetalation step. An appropriate base must be strong enough to facilitate the reaction but not so harsh as to cause significant side reactions. The presence of the carboxylic acid on one of the substrates necessitates the use of at least one extra equivalent of base.
-
Reaction Conditions: Anhydrous solvents and a strictly inert atmosphere (argon or nitrogen) are critical to prevent common side reactions such as protodeboronation of the 4-pyridylboronic acid and oxidation of the active Pd(0) catalyst.
Q3: What are common side reactions, and how can they be minimized?
A3: The most common side reactions in this coupling are:
-
Protodeboronation: The replacement of the boronic acid group on the 4-pyridylboronic acid with a hydrogen atom. This is often promoted by the presence of water.
-
Solution: Use anhydrous solvents, ensure the base is anhydrous, and consider using the more stable 4-pyridylboronic acid pinacol ester.
-
-
Homocoupling: The coupling of two molecules of 4-pyridylboronic acid to form 4,4'-bipyridine. This is often caused by the presence of oxygen, which can disrupt the catalytic cycle.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment.
-
-
Dehalogenation: The reduction of 2-chlorobenzoic acid to benzoic acid.
-
Solution: This can sometimes be minimized by optimizing the catalyst system and reaction temperature.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Materials | 1. Inactive catalyst. 2. Catalyst inhibition by pyridine. 3. Insufficiently active catalyst for the aryl chloride. 4. Incorrect base. | 1. Use a fresh palladium precursor and ligand. Ensure proper degassing to protect the active Pd(0) species. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC-based ligand). 3. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 4. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. Use at least 3 equivalents. |
| Formation of Significant Protodeboronation Product (Pyridine) | 1. Presence of water in the reaction. 2. Boronic acid instability. | 1. Use anhydrous solvents and reagents. Dry the base before use. 2. Switch to 4-pyridylboronic acid pinacol ester, which is more stable. |
| Significant Homocoupling of 4-Pyridylboronic Acid (4,4'-Bipyridine) | 1. Presence of oxygen. 2. Suboptimal stoichiometry. | 1. Ensure rigorous degassing of solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas. 2. Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Solubility issues. | 1. Consider a more stable palladium precatalyst (e.g., a Buchwald G3 precatalyst). 2. Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF). The carboxylate salt of the starting material or product may precipitate. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from Suzuki coupling reactions of substrates analogous to 2-chlorobenzoic acid and 4-pyridylboronic acid. This data illustrates the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Aryl Chlorides with Heteroaryl Boronic Acids
| Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloro-m-xylene | 3-Pyridineboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | n-Butanol | 100 | 81[1] |
| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(di-tert-butylphosphino)biphenyl (3.0) | KF (3.0) | Dioxane | 110 | 78[2] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(di-tert-butylphosphino)biphenyl (3.0) | KF (3.0) | Dioxane | 110 | 91[2] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Benzoic Acid Derivatives
| Aryl Halide | Boronic Acid | Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ (3.0) | Water | RT | 95 |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂ (0.5 mol%) | Na₂CO₃ (2.4) | Water/MeOH (3:1) | RT | >98 |
| Methyl 2-bromo-4-fluorobenzoate | (4-methoxyphenyl)boronic acid | PdCl₂ (1 mol%) | K₂CO₃ (3.0) | Anisole | 80 | 50 |
Experimental Protocols
Recommended Protocol for the Suzuki Coupling of 2-Chlorobenzoic Acid with 4-Pyridylboronic Acid Pinacol Ester
This protocol is a starting point and may require optimization. The use of the pinacol ester of 4-pyridylboronic acid is recommended to minimize protodeboronation.
Materials:
-
2-Chlorobenzoic acid (1.0 equiv.)
-
4-Pyridylboronic acid pinacol ester (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chlorobenzoic acid, 4-pyridylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 5-6 to protonate the product's carboxylic acid and pyridine nitrogen. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Preventing protodeboronation of 4-pyridylboronic acid in Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing protodeboronation and other side reactions in Suzuki-Miyaura coupling reactions involving 4-pyridylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and is it a major concern for 4-pyridylboronic acid?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This consumes the boronic acid, reducing the yield of the desired product.
For heteroaromatic boronic acids, the position of the nitrogen atom significantly influences stability. The 2-pyridyl isomer is notoriously unstable and prone to rapid protodeboronation. However, 4-pyridylboronic acid is significantly more stable . Studies have shown that the half-life of 4-pyridylboronic acid to protodeboronation is greater than one week at 70°C and pH 12, indicating a much lower propensity for this side reaction under typical Suzuki conditions.[1] While not impossible, significant protodeboronation is a less common cause of low yields for this isomer.
Q2: What are the primary factors that can influence protodeboronation?
A2: Several factors can influence the rate of protodeboronation for any boronic acid:
-
pH and Base: The reaction pH is a critical factor. While a base is necessary for the Suzuki catalytic cycle, highly basic conditions can promote protodeboronation.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation. Anhydrous conditions can minimize this side reaction.
-
Catalyst System: An efficient palladium catalyst and ligand system that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction.
Q3: If protodeboronation is less of a concern for 4-pyridylboronic acid, what are other common reasons for low yields in Suzuki reactions?
A3: Low yields in Suzuki couplings with 4-pyridylboronic acid are often attributable to other factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Homocoupling: The boronic acid can couple with itself to form bipyridyl impurities, a reaction often promoted by the presence of oxygen.[2]
-
Issues with Starting Materials: Impurities in the starting materials or degradation of the boronic acid during storage can affect the reaction outcome.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature may not be optimal for the specific substrates being coupled.
Q4: When should I consider using a more stable derivative of 4-pyridylboronic acid?
A4: While 4-pyridylboronic acid is relatively stable, using a derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can be beneficial in certain situations. These derivatives offer increased stability and can act as a "slow-release" source of the active boronic acid during the reaction. This can be particularly useful in complex syntheses or when dealing with very sensitive substrates.
Troubleshooting Guide
If you are experiencing low yields or side product formation in your Suzuki reaction with 4-pyridylboronic acid, consider the following troubleshooting steps.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inactivity/Decomposition | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain the reaction under a positive pressure of an inert gas.[3] 2. Use Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. |
| Suboptimal Base or Solvent | 1. Screen Bases: If using a strong base, consider switching to a milder one like K₂CO₃ or K₃PO₄.[3] 2. Optimize Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Ensure vigorous stirring for biphasic reactions.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature, but be mindful that excessive heat can promote side reactions. |
Problem: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | 1. Rigorous Degassing: The primary cause is often oxygen. Improve your degassing procedure.[2] 2. Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes minimize this issue. |
| Protodeboronation (less common for 4-pyridyl) | 1. Use Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents and bases.[2] 2. Lower Temperature/Shorter Time: Reduce the reaction temperature and monitor the reaction to stop it as soon as the starting material is consumed.[2] |
| Dehalogenation of Aryl Halide | Optimize the reaction conditions (base, solvent, temperature) to favor the cross-coupling pathway. |
Data Presentation
The following table summarizes successful reaction conditions for Suzuki-Miyaura couplings involving 4-pyridylboronic acid and its pinacol ester derivative, as reported in the literature. These can serve as a starting point for reaction optimization.
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | ~90 (initially) |
| Aryl Bromide | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (3) | K₃PO₄ (1.7) | Dioxane/H₂O (2:1) | 100 | 20 | ~80 |
| 4-Iodopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (2) | - | K₂CO₃ (2) | CPME/H₂O (3:1) | 24 | 24 | 97.8 |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki Coupling with 4-Pyridylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 4-pyridylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways in Suzuki reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for Suzuki coupling.
References
Identifying and removing impurities from 2-(Pyridin-4-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-yl)benzoic acid. Here, you will find information on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. Impurities from this process can include:
-
Unreacted Starting Materials: Such as 2-bromobenzoic acid and 4-pyridinylboronic acid.
-
Homocoupling Byproducts: Biphenyl-2,2'-dicarboxylic acid (from the coupling of two molecules of 2-bromobenzoic acid) and 4,4'-bipyridine (from the coupling of two molecules of 4-pyridinylboronic acid).
-
Protodeboronation Product: Pyridine, formed by the removal of the boronic acid group from 4-pyridinylboronic acid.
-
Residual Catalyst: Trace amounts of palladium catalyst used in the coupling reaction.
Q2: What analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities.[1] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information about the main compound and any significant impurities present.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[2] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Acid-base extraction is another powerful technique that can be used to separate the acidic product from neutral or basic impurities.
Q4: What is a typical recovery and purity I can expect from recrystallization?
A4: The recovery and final purity after recrystallization are dependent on the initial purity of the crude product and the chosen solvent system. For benzoic acid, a typical recovery is around 65% under ideal conditions.[3] It is reasonable to expect a purity of >99% for this compound after successful recrystallization, which can be confirmed by HPLC analysis.
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product. You can also try to partially evaporate the solvent from the filtrate and cool again to recover more product, although this second crop may be less pure.
-
Possible Cause: The compound is significantly soluble in the solvent even at low temperatures.
-
Solution: Re-evaluate your choice of solvent. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a mixed solvent system to fine-tune the solubility properties.
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.
Issue 2: The purified product is still not pure enough.
-
Possible Cause: The chosen recrystallization solvent does not effectively discriminate between the product and a major impurity.
-
Solution: Screen for a different recrystallization solvent or a combination of solvents. Sometimes, a second recrystallization from a different solvent system can significantly improve purity.
-
Possible Cause: The impurity has very similar chemical properties to the product, making separation by recrystallization difficult.
-
Solution: Consider using an alternative purification technique. Acid-base extraction can be very effective if the impurities are not acidic. Column chromatography is another powerful method for separating compounds with similar polarities.
Issue 3: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solid melts before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
Possible Cause: The solution is supersaturated to a very high degree, or the cooling is too rapid.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth.
Data Presentation
The following table presents typical data for the purification of a batch of this compound using recrystallization.
| Parameter | Before Purification | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Percent Recovery | N/A | ~85% |
| Melting Point | Broad range (e.g., 228-235 °C) | Sharp range (e.g., 240-242 °C) |
Note: These values are representative and can vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for the purification of this compound by recrystallization from an aqueous ethanol solution.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask of appropriate size.
-
Add a stir bar to the flask.
-
In a separate beaker, prepare a mixture of ethanol and deionized water (e.g., 1:1 v/v) and heat it to boiling on a hot plate.
-
Add the minimum amount of the hot solvent mixture to the flask containing the crude product to just dissolve it completely with stirring and gentle heating.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture.
-
Dry the crystals in a vacuum oven to a constant weight.
-
Determine the weight of the purified product and calculate the percent recovery.
-
Assess the purity of the recrystallized product by measuring its melting point and by HPLC analysis.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating the acidic this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated this compound (sodium salt) will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add 1 M HCl solution dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper). The this compound will precipitate out as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product in a vacuum oven.
Mandatory Visualizations
Caption: Relationship between the target compound and its potential impurities.
Caption: Experimental workflow for the purification by recrystallization.
References
Stability of 2-(Pyridin-4-yl)benzoic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 2-(Pyridin-4-yl)benzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the stability of this compound?
A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2] These studies involve subjecting the compound to conditions more severe than typical storage conditions to predict its chemical stability.[1] For acidic and basic stability, this involves exposing a solution of this compound to acidic and basic solutions for a defined period and temperature.
Q2: What are the expected degradation pathways for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation could involve reactions targeting the pyridine ring or the carboxylic acid group. Given the general stability of pyridine carboxylic acids, significant degradation may not occur under mild conditions.[3] However, under more strenuous conditions, hydrolysis of the amide bond in related structures is a known degradation pathway. While this compound lacks an amide bond, it's a point of consideration for derivatives. Another potential, though less likely under typical hydrolytic stress testing, is decarboxylation of the benzoic acid moiety, which has been observed for some benzoic acid derivatives at high temperatures.[4]
Q3: How can I monitor the degradation of this compound during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the formation of degradation products.[5] The use of a photodiode array (PDA) detector can help in identifying the emergence of new peaks corresponding to degradation products. For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7]
Troubleshooting Guides
Scenario 1: No degradation is observed in the initial forced degradation study.
-
Problem: The experimental conditions may not be harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Temperature: If the initial study was conducted at room temperature, gradually increase the temperature (e.g., to 50-60 °C) to accelerate potential degradation reactions.[2]
-
Increase Acid/Base Concentration: If using low concentrations of acid or base (e.g., 0.1 M), consider increasing the concentration (e.g., to 1 M).[1][2]
-
Extend Exposure Time: Increase the duration of the experiment, taking samples at extended time points.
-
Check Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the concentration of the parent compound and can resolve potential degradation products from the main peak.
-
Scenario 2: The compound appears to be completely degraded immediately after adding the acid or base.
-
Problem: The conditions are too harsh, leading to rapid and complete degradation, which prevents the study of the degradation pathway.
-
Troubleshooting Steps:
-
Decrease Temperature: Conduct the experiment at a lower temperature, such as room temperature or even on ice.
-
Decrease Acid/Base Concentration: Use a lower concentration of the acid or base (e.g., 0.01 M or 0.1 M).
-
Shorter Time Points: Take analytical samples at very early time points (e.g., immediately after mixing and then every few minutes) to capture the initial degradation kinetics.
-
Scenario 3: Poor solubility of this compound in the acidic or basic aqueous solution.
-
Problem: The compound is not fully dissolved, which will lead to inaccurate and unreliable stability data.
-
Troubleshooting Steps:
-
Use a Co-solvent: A small amount of a water-miscible organic solvent (e.g., methanol, acetonitrile) can be used to aid solubility.[1] It is crucial to run a control experiment with the co-solvent alone to ensure it does not cause degradation.
-
Adjust pH: For acidic conditions, the pyridine nitrogen will be protonated, which may increase aqueous solubility. For basic conditions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Ensure the pH is sufficiently low or high to achieve full dissolution.
-
Experimental Protocols
Protocol: Forced Hydrolysis of this compound
Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[2]
-
Acidic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution to 1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
In a volumetric flask, add an appropriate volume of the stock solution to 1 M NaOH to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at the same time points as the acidic study.
-
Immediately neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in water to the same concentration and store it under the same conditions.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Data Presentation
Table 1: Example Stability Data for this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | % this compound Remaining |
| 0.1 M HCl (Room Temp) | 0 | 100.0 |
| 2 | 99.8 | |
| 4 | 99.5 | |
| 8 | 99.1 | |
| 24 | 98.2 | |
| 1 M HCl (50 °C) | 0 | 100.0 |
| 2 | 95.3 | |
| 4 | 91.2 | |
| 8 | 85.7 | |
| 24 | 72.4 | |
| 0.1 M NaOH (Room Temp) | 0 | 100.0 |
| 2 | 99.9 | |
| 4 | 99.7 | |
| 8 | 99.4 | |
| 24 | 98.9 | |
| 1 M NaOH (50 °C) | 0 | 100.0 |
| 2 | 97.1 | |
| 4 | 94.5 | |
| 8 | 90.3 | |
| 24 | 82.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualization
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. biomedres.us [biomedres.us]
- 7. Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-(Pyridin-4-yl)benzoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with 2-(Pyridin-4-yl)benzoic acid for biological assays.
I. Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a solid compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of approximately 199.21 g/mol .[1][2] It has a high melting point, reported to be above 300°C, and is only slightly soluble in water.[3] Structurally, it is an amphoteric molecule, containing both a basic pyridine ring and an acidic carboxylic acid group, which is critical for understanding its pH-dependent solubility.[4][5]
Q2: I'm having trouble dissolving this compound for my in vitro assay. What is the recommended starting solvent?
For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations (typically <0.5%).[6][7] Other potential organic solvents include ethanol and N,N-dimethylformamide (DMF).[6][]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[7] Here are several strategies to address this:
-
Lower the final concentration: The simplest solution is to test the compound at a lower final concentration.
-
Reduce the DMSO percentage: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent effects and potential toxicity.[7]
-
Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into your final assay buffer can increase the solubility of hydrophobic compounds.[9][10]
-
Adjust the pH: Since this compound is amphoteric, its solubility is highly dependent on pH. Moving the pH away from its isoelectric point can significantly increase solubility.[11][12]
-
Pre-warm the buffer: Adding the DMSO stock solution to a pre-warmed (e.g., 37°C) aqueous medium while vortexing can sometimes help keep the compound in solution.[7]
Q4: How can pH be used to increase the solubility of this specific compound?
The solubility of ionizable drugs is pH-dependent, with the charged (ionic) form being more soluble in water than the neutral form.[4] For this compound:
-
In acidic conditions (low pH): The pyridine nitrogen can be protonated, forming a positively charged pyridinium salt, which is more water-soluble.
-
In basic conditions (high pH): The carboxylic acid group can be deprotonated, forming a negatively charged carboxylate salt, which is also more water-soluble.[12] The compound will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge is zero.[11] Therefore, adjusting the pH of your buffer to be either acidic (e.g., pH < 4) or basic (e.g., pH > 7) can be a highly effective strategy.[]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound does not dissolve in DMSO to create a stock solution. | The concentration is too high for DMSO's capacity. | - Gently warm the solution (e.g., to 37°C) and vortex.- Use sonication to aid dissolution.- If still insoluble, consider a different organic solvent like DMF or NMP (use with caution and check assay compatibility). |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has poor aqueous solubility and is "crashing out".[7] | - Lower the final assay concentration of the compound.- Decrease the final percentage of the organic solvent (e.g., DMSO).- Add the stock solution to pre-warmed buffer while vortexing.[7]- See Protocol 3 for pH adjustment.- See Protocol 4 for using a co-solvent system. |
| The final solution appears cloudy or hazy after dilution. | Formation of fine precipitate or aggregates.[7] | - Visually inspect the solution under a microscope.- Filter the final solution through a sterile 0.22 µm filter to remove aggregates (Note: this may lower the effective concentration).- Use dynamic light scattering (DLS) to confirm the presence of aggregates. |
| Inconsistent or non-reproducible assay results. | Poor solubility leads to variable effective concentrations of the compound.[7] | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure the stock solution is fully dissolved before each use.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium (See Protocol 2 ). |
| Observed cytotoxicity in vehicle (e.g., DMSO) control wells. | The concentration of the organic solvent is too high. | - Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <0.5% for DMSO).[7]- Run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific cell line. |
III. Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for creating a stock solution in an organic solvent.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2 mg).
-
Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM). It is better to dissolve compounds in a non-aqueous solvent first before adding water.[12]
-
Promote Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the vial to 37°C.
-
Inspect for Clarity: Ensure the final solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Kinetic Solubility in Aqueous Medium
This protocol helps determine the maximum practical concentration of your compound in the final assay buffer.
-
Prepare Stock Dilutions: Create a series of 2-fold serial dilutions of your high-concentration DMSO stock solution in a 96-well plate using DMSO.
-
Add Assay Medium: In a separate clear 96-well plate, add your final assay buffer to the wells.
-
Transfer and Mix: Add a small, fixed volume of each DMSO dilution to the corresponding wells of the buffer plate (e.g., 1 µL of DMSO stock into 100 µL of medium). This ensures the final DMSO concentration is consistent and non-toxic.[7]
-
Incubate and Observe: Mix the plate well and incubate at your assay temperature for 1-2 hours.
-
Assess Solubility: Examine the wells for any visible signs of precipitation (cloudiness, particles). The highest concentration that remains clear is the approximate kinetic solubility in that specific medium. This can be assessed visually or with a plate reader measuring light scattering.
Protocol 3: Improving Solubility via pH Adjustment
This protocol leverages the amphoteric nature of the compound to increase aqueous solubility.
-
Determine Target pH: Decide whether an acidic or basic pH is compatible with your assay.
-
Prepare pH-Adjusted Buffers: Prepare your assay buffer at several different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Test Solubility: Add a small aliquot of your DMSO stock solution to each pH-adjusted buffer to achieve your desired final concentration.
-
Observe: Vortex and let the solutions stand for at least 30 minutes. Observe which pH condition provides the best solubility (a clear solution). The ionic form of a drug is typically more soluble than its neutral form.[4]
-
Validate Assay Compatibility: Ensure the chosen pH does not negatively impact your assay components (e.g., cell viability, enzyme activity).
Protocol 4: Using a Co-solvent System
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[][9]
-
Select a Co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG-400.[][9]
-
Prepare Co-solvent/Buffer Mixes: Prepare your final assay buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Test Solubility: Add your DMSO stock solution to each co-solvent mixture to your desired final compound concentration.
-
Observe and Select: Identify the lowest percentage of co-solvent that maintains the compound in solution without precipitation.
-
Run Controls: Always include a vehicle control containing the same final concentration of DMSO and the co-solvent to check for effects on the biological assay.
IV. Data and Visualizations
Solubility Profile Summary
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water / PBS (pH 7.4) | Aqueous Buffer | Low | The compound is near its isoelectric point, minimizing solubility. |
| Aqueous HCl (pH < 4) | Acidic Aqueous | High | The pyridine group is protonated, forming a more soluble salt.[4] |
| Aqueous NaOH (pH > 7) | Basic Aqueous | High | The carboxylic acid is deprotonated, forming a more soluble salt.[12] |
| DMSO | Polar Aprotic | High | Excellent solvent for creating high-concentration stock solutions.[6][13] |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent to improve aqueous solubility.[9] |
| Methanol | Polar Protic | Moderate | Similar to ethanol; useful as a solvent or co-solvent. |
| Dichloromethane (DCM) | Nonpolar | Low | Generally not suitable for biological assay preparation. |
Diagrams
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Impact of solubility on biological target engagement.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyrid-4-ylbenzoic acid CAS#: 4385-76-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent system: Significance and symbolism [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-(Pyridin-4-yl)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activities of the positional isomers of (Pyridin-4-yl)benzoic acid: 2-(Pyridin-4-yl)benzoic acid, 3-(Pyridin-4-yl)benzoic acid, and 4-(Pyridin-4-yl)benzoic acid. Due to a lack of direct comparative studies in the existing literature, this document outlines the essential experimental protocols and data presentation structures necessary to conduct such a comparative analysis. The information herein is intended to guide researchers in designing and executing experiments to elucidate the differential biological effects of these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the three isomers is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | This compound | 3-(Pyridin-4-yl)benzoic acid | 4-(Pyridin-4-yl)benzoic acid |
| Molecular Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂ | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol | 199.20 g/mol [1] | 199.21 g/mol |
| CAS Number | 133362-99-9 | 4385-78-8[1] | 4385-76-6 |
| Appearance | Solid | - | White to off-white crystalline powder |
| IUPAC Name | This compound | 3-pyridin-4-ylbenzoic acid[1] | 4-pyridin-4-ylbenzoic acid |
Experimental Protocols for Biological Activity Assessment
To comparatively assess the biological activities of the three isomers, a series of in vitro assays are recommended. Detailed protocols for cytotoxicity and antimicrobial activity assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Objective: To determine the cytotoxic effects of 2-, 3-, and 4-(Pyridin-4-yl)benzoic acid on a selected cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2-, 3-, and 4-(Pyridin-4-yl)benzoic acid isomers
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Further dilute the stock solutions with serum-free DMEM to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) values can then be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Objective: To determine the MIC of 2-, 3-, and 4-(Pyridin-4-yl)benzoic acid against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
2-, 3-, and 4-(Pyridin-4-yl)benzoic acid isomers
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by these isomers are not yet elucidated, compounds with similar structural motifs often act as inhibitors of key signaling enzymes, such as kinases. A generic kinase signaling pathway is depicted below to illustrate a potential mechanism of action. Further experimental studies, such as kinase inhibitor profiling, would be required to identify specific molecular targets.
Caption: A generic MAP Kinase signaling pathway, a potential target for small molecule inhibitors.
This guide provides a foundational framework for the comparative biological evaluation of 2-, 3-, and 4-(Pyridin-4-yl)benzoic acid isomers. The provided protocols and visualization tools are intended to facilitate structured and comprehensive research in this area.
References
- 1. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
A Comparative Guide to the Structural Validation of 2-(Pyridin-4-yl)benzoic Acid Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For compounds like 2-(Pyridin-4-yl)benzoic acid, a biaryl compound, confirming the connectivity between the pyridine and benzoic acid rings is crucial. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for a complete and accurate structural elucidation.[1][2][3] This guide provides a comparative overview of key 2D NMR experiments for validating the structure of this compound, supported by experimental protocols and a comparison with alternative analytical methods.
Core 2D NMR Techniques for Structural Elucidation
For complex organic molecules, a combination of 1D and 2D NMR experiments is essential for unambiguous structure determination.[1] The most common and powerful 2D NMR experiments for this purpose are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][4] It is instrumental in identifying adjacent protons within the same spin system, such as those on the aromatic rings of this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that reveals one-bond correlations between protons and the carbon atoms they are directly attached to.[1][2][4] This allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is crucial for piecing together the molecular skeleton. It shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[1][5] For this compound, HMBC is the key experiment to confirm the connectivity between the pyridine and benzoic acid rings by observing correlations between protons on one ring and carbons on the other.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data. Instrument-specific parameters may require optimization.[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[1]
2. 1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the chemical shifts of all carbon atoms.
3. 2D NMR Spectra Acquisition:
| Experiment | Pulse Program (Typical) | Number of Scans (NS) per Increment | Key Optimized Parameter |
| COSY | cosygpqf | 2-4 | Spectral width in both dimensions |
| HSQC | hsqcedetgpsisp2.2 | 2-8 | ¹JCH coupling constant (typically ~145 Hz) |
| HMBC | hmbcgplpndqf | 4-16 | Long-range coupling constant (ⁿJCH, typically 8-10 Hz) |
Data Presentation and Interpretation
The following table presents hypothetical ¹H and ¹³C NMR data for this compound, which is used to illustrate the interpretation of 2D NMR spectra.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key COSY Correlations |
| 1' | C | - | ~148.0 | H-2', H-6', H-2, H-6 | - |
| 2', 6' | CH | ~8.7 (d) | ~150.0 | C-4', C-3', C-5' | H-3', H-5' |
| 3', 5' | CH | ~7.6 (d) | ~122.0 | C-1', C-2', C-6' | H-2', H-6' |
| 4' | C | - | ~140.0 | H-3', H-5' | - |
| 1 | C | - | ~130.0 | H-2, H-6 | - |
| 2 | C | - | ~145.0 | H-3, H-6, H-2', H-6' | - |
| 3 | CH | ~7.5 (t) | ~130.5 | C-1, C-2, C-4, C-5 | H-4 |
| 4 | CH | ~7.6 (t) | ~128.0 | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | CH | ~7.4 (t) | ~131.0 | C-1, C-3, C-4, C-6, C=O | H-4, H-6 |
| 6 | CH | ~8.0 (d) | ~129.0 | C-1, C-2, C-4, C-5, C=O | H-5 |
| 7 | C=O | - | ~168.0 | H-6 | - |
d = doublet, t = triplet
Interpretation of 2D NMR Data:
-
COSY: The COSY spectrum would show correlations between adjacent protons on the benzoic acid ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6) and on the pyridine ring (H-2'/6' with H-3'/5'). This confirms the proton connectivity within each ring system.
-
HSQC: The HSQC spectrum would correlate each proton signal with its directly attached carbon signal (e.g., H-3 with C-3, H-2'/6' with C-2'/6'), allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: The HMBC spectrum is critical for confirming the overall structure. The key correlations would be between the protons on one ring and the carbons on the other, specifically between H-2'/6' of the pyridine ring and C-2 of the benzoic acid ring, and between H-6 of the benzoic acid ring and C-1' of the pyridine ring. These long-range correlations definitively establish the C-C bond between the two aromatic systems.
Visualization of Experimental Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key HMBC correlations that validate the structure of this compound.
Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
HPLC vs. GC-MS: which is better for analyzing pyridinylbenzoic acid purity?
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for ensuring the purity of pharmaceutical intermediates like pyridinylbenzoic acid. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by experimental data and detailed protocols for similar compounds.
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of potential impurities. Pyridinylbenzoic acid, an aromatic carboxylic acid, possesses characteristics that make it amenable to analysis by both techniques, though with different considerations.
At a Glance: Performance Comparison
The following table summarizes key performance parameters for HPLC and GC-MS in the analysis of pyridine carboxylic acids, using nicotinic acid (a structural isomer of pyridinylbenzoic acid) and other relevant compounds as a reference.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1] | Required; suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.[2][3] |
| Linearity (R²) | > 0.999[1][4] | > 0.996[1][2] |
| Accuracy (% Recovery) | 98 - 102%[1][4] | 89 - 101%[1] |
| Precision (% RSD) | < 2.0%[1][4] | < 3.0%[1] |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated for a related compound)[1] | ~0.006 mg/kg (for pyridine, a related impurity)[1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated for a related compound)[1] | ~0.02 mg/kg (for pyridine, a related impurity)[1] |
Deciding Between HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique well-suited for the analysis of pyridinylbenzoic acid. Due to the compound's polarity and non-volatile nature, HPLC offers a direct method of analysis without the need for chemical modification.[1] Reversed-phase HPLC, utilizing a C18 column, is a common and effective approach for separating aromatic acids from their impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. However, the low volatility of carboxylic acids like pyridinylbenzoic acid typically necessitates a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.[2][3] This adds a sample preparation step but can lead to very low detection limits. Interestingly, recent studies have shown the feasibility of direct GC-MS analysis of underivatized nicotinic acid, a close analog.[2][3]
Experimental Protocols
Below are representative experimental protocols for the analysis of pyridine carboxylic acids using HPLC and GC-MS.
HPLC Protocol for Pyridinylbenzoic Acid Purity
This protocol is based on established methods for the analysis of aromatic and pyridine carboxylic acids.[1][5][6]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Pyridinylbenzoic acid reference standard
-
Sample of pyridinylbenzoic acid for analysis
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid) to ensure good peak shape. A typical starting point is a 70:30 (v/v) mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the pyridinylbenzoic acid reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the pyridinylbenzoic acid sample in the mobile phase to a final concentration within the linear range of the calibration curve.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of pyridinylbenzoic acid in the sample solution from the calibration curve.
-
Calculate the purity by dividing the concentration of the main peak by the total concentration of all peaks in the chromatogram.
GC-MS Protocol for Pyridinylbenzoic Acid Purity (with Derivatization)
This protocol outlines a general procedure for the analysis of carboxylic acids by GC-MS, incorporating a silylation derivatization step.[7]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
Data acquisition and processing software with a mass spectral library.
2. Chemicals and Reagents:
-
Pyridinylbenzoic acid reference standard
-
Sample of pyridinylbenzoic acid for analysis
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
3. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the pyridinylbenzoic acid standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
4. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
5. Data Analysis:
-
Identify the trimethylsilyl (TMS) derivative of pyridinylbenzoic acid based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of the derivatized pyridinylbenzoic acid to the total ion chromatogram (TIC) area or by using an internal standard method for more accurate results.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different palladium catalysts for 2-(Pyridin-4-yl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(pyridin-4-yl)benzoic acid, a key building block in pharmaceutical and materials science, is frequently achieved through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the efficacy of various palladium catalysts for this synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from analogous reactions to provide a comprehensive overview for researchers in the field.
Comparison of Palladium Catalyst Efficacy
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful method for the formation of carbon-carbon bonds. In the synthesis of this compound, this typically involves the reaction of 2-halobenzoic acid (or its ester) with a 4-pyridylboronic acid derivative. The performance of different palladium catalysts in similar transformations is summarized below.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | 12-24 | 60-85 | A traditional, versatile, and readily available catalyst. May require higher temperatures and longer reaction times. Can be sensitive to air and moisture.[1] |
| Pd(dppf)Cl₂ | dppf | 1-3 | 8-16 | 85-95 | A robust and air-stable catalyst, often providing higher yields and shorter reaction times than Pd(PPh₃)₄ for challenging substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | 0.5-2 | 2-12 | >95 | Highly active catalyst system, particularly effective for sterically hindered and electron-rich or -poor substrates. Allows for lower catalyst loadings and milder reaction conditions. |
| Pd(OAc)₂ / RuPhos | RuPhos | 0.5-2 | 2-12 | >95 | Similar to the SPhos system, it is highly active and suitable for a broad range of substrates, including those with challenging steric and electronic properties.[3] |
| XPhos Palladacycle | XPhos | 1-3 | 4-12 | High | Pre-activated catalyst that can offer high stability and activity, often used for difficult couplings.[4] |
Note: The yields and reaction conditions presented are based on data from Suzuki-Miyaura couplings of similar pyridine-containing and benzoic acid-derived substrates. Direct comparative data for the synthesis of this compound under identical conditions is limited in the available literature.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura synthesis of this compound using different palladium catalysts. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Synthesis using Pd(PPh₃)₄
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzoic acid, 4-pyridylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis using Pd(dppf)Cl₂
Materials:
-
2-Chlorobenzoic acid methyl ester (1.0 equiv)
-
4-Pyridylboronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water (5:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 2-chlorobenzoic acid methyl ester, 4-pyridylboronic acid pinacol ester, Pd(dppf)Cl₂, and cesium carbonate to a dry reaction vessel.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction for completion by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., LiOH in THF/water).
Protocol 3: Synthesis using Pd(OAc)₂ / SPhos
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate.
-
Add 2-bromobenzoic acid and 4-pyridylboronic acid.
-
Add degassed 2-Methyltetrahydrofuran.
-
Heat the mixture to 80 °C with stirring for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Acidify with 1M HCl and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product for further purification.
Visualizing the Process
To better understand the chemical transformations and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of 2-(Pyridin-4-yl)benzoic acid and Established Chemotherapeutic Agents
For Immediate Release to the Scientific Community
This guide provides a comparative framework for evaluating the in vitro anticancer potential of novel compounds, using 2-(Pyridin-4-yl)benzoic acid as a representative investigational agent, against the well-established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel. Due to the novelty of this compound, this document focuses on establishing a benchmark for comparison by presenting the known cytotoxic profiles and mechanisms of action of these standard drugs, alongside the detailed experimental protocols required for a comprehensive in vitro assessment.
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin, Cisplatin, and Paclitaxel against a selection of human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.[1]
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 ± 1.89 | [2] |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [2] |
| A549 | Lung Carcinoma | 24 | > 20 | [2] |
| HeLa | Cervical Carcinoma | 24 | 2.92 ± 0.57 | [2] |
| MCF-7 | Breast Adenocarcinoma | 24 | 2.50 ± 1.76 | [2] |
| BFTC-905 | Bladder Cancer | 24 | 2.26 ± 0.29 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Not Specified | ~1 - 10 | [3] |
| Ovcar | Ovarian Cancer | Not Specified | 10 - 20 | [3] |
| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 | [4] |
| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16 | [4] |
| SKOV-3 | Ovarian Cancer | 24 | 2 - 40 | [5] |
Table 3: In Vitro Cytotoxicity (IC50) of Paclitaxel Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |
| Various | Various | 24 | 2.5 - 7.5 | [6] |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Not Specified | 0.4 - 3.4 | [7] |
| SK-BR-3 | Breast Cancer | 72 | Not Specified | [8] |
| MDA-MB-231 | Breast Cancer | 72 | Not Specified | [8] |
| T-47D | Breast Cancer | 72 | Not Specified | [8] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 120 | 27 | [9] |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed methodologies for key in vitro experiments are provided.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel). A vehicle control is also included.[10]
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.[11]
-
MTT Addition: Following incubation, 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[12]
-
Formazan Crystal Formation: The plate is incubated for 2 to 4 hours to allow for the formation of purple formazan crystals by viable cells.[13]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[14]
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and controls for the desired time. Both adherent and floating cells are collected.[14]
-
Washing: The collected cells are washed twice with cold PBS.[14]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[15]
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.[15]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[16]
-
Analysis: The stained cells are analyzed by flow cytometry.[14]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol, which is added dropwise to the cell pellet while vortexing to prevent clumping. The cells are then incubated on ice for at least 30 minutes.[17]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.[17]
-
RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained by PI.[18]
-
PI Staining: Propidium iodide staining solution is added to the cells.[18]
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.[17]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the general workflow for in vitro anticancer drug screening and the known signaling pathways of the comparator drugs.
Experimental workflow for in vitro anticancer screening.
Simplified signaling pathway of Doxorubicin.
Simplified signaling pathway of Cisplatin.
Simplified signaling pathway of Paclitaxel.
Mechanisms of Action of Comparator Drugs
-
Doxorubicin: This anthracycline antibiotic primarily acts through two mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication and repair, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[19][20] Both pathways ultimately trigger apoptosis.[21]
-
Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, creating adducts that interfere with DNA replication and transcription.[22] This DNA damage activates a cascade of signaling pathways, including the mitochondrial and death receptor pathways, leading to apoptosis.[23]
-
Paclitaxel: Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, preventing their normal dynamic disassembly.[24] This leads to the formation of non-functional mitotic spindles, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[25]
Conclusion
The in vitro evaluation of a novel compound such as this compound requires a systematic approach, benchmarking its performance against established drugs like Doxorubicin, Cisplatin, and Paclitaxel. By employing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate robust and comparable data. Understanding the distinct mechanisms of action of these established drugs provides a valuable context for elucidating the potential therapeutic pathways of new chemical entities. This guide serves as a foundational framework for such comparative studies, facilitating the identification and characterization of promising new anticancer agents.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. molbiolcell.org [molbiolcell.org]
- 25. droracle.ai [droracle.ai]
A Comparative Analysis of the Physicochemical Properties of Pyridinylbenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for optimizing drug design and formulation. This guide provides a comparative analysis of the key physicochemical properties of three pyridinylbenzoic acid isomers: 2-pyridinylbenzoic acid, 3-pyridinylbenzoic acid, and 4-pyridinylbenzoic acid. The data presented herein, including melting point, solubility, pKa, and the partition coefficient (logP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
The positional isomerism of the pyridinyl group on the benzoic acid scaffold significantly influences the electronic distribution and intermolecular interactions, leading to distinct physicochemical behaviors. These differences can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. This guide summarizes available experimental and predicted data to facilitate a clear comparison.
Physicochemical Property Data
| Physicochemical Property | 2-Pyridinylbenzoic Acid | 3-Pyridinylbenzoic Acid | 4-Pyridinylbenzoic Acid |
| Melting Point (°C) | Not available | 202-205.5[1][2] | >300[3] |
| pKa | Not available | ~3.78 (Predicted)[1] | ~3 (Predicted)[3] |
| Solubility | Not available | Soluble in polar organic solvents (e.g., ethanol, DMSO), limited solubility in water.[4] | Slightly soluble in water; Soluble in DMSO and methanol.[3] |
| LogP (Calculated) | 2.2 (XLogP3 for 3-(pyridin-2-yl)benzoic acid)[5] | 2.6 (XLogP3 for 3-(pyridin-4-yl)benzoic acid)[6] | 2.36[7] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for reliable comparison. The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of a compound is a crucial indicator of its purity and is determined as the temperature range over which the solid phase transitions to the liquid phase. A common method is the capillary melting point technique.
Workflow for Melting Point Determination
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. Potentiometric titration is a standard method for its determination.
Experimental Steps:
-
Preparation: A precise amount of the pyridinylbenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a conventional technique for determining equilibrium solubility.
Experimental Steps:
-
Equilibration: An excess amount of the solid pyridinylbenzoic acid isomer is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
Workflow for Shake-Flask LogP Determination
Biological Activity and Signaling Pathways
While extensive research on the specific biological activities of pyridinylbenzoic acid isomers is ongoing, their structural similarity to known pharmacophores suggests potential interactions with various biological targets. For instance, benzoic acid derivatives are known to interact with a range of enzymes and receptors. Further investigation is required to elucidate the specific signaling pathways modulated by these isomers. Should such pathways be identified, they could be visualized to illustrate the mechanism of action. At present, no specific, well-established signaling pathways directly and uniquely associated with these isomers can be definitively presented.
Conclusion
The seemingly subtle variation in the position of the pyridinyl substituent on the benzoic acid ring results in measurable differences in the physicochemical properties of the 2-, 3-, and 4-pyridinylbenzoic acid isomers. The higher melting point of the 4-isomer suggests a more stable crystal lattice, likely due to more effective intermolecular hydrogen bonding and packing. The predicted pKa values indicate that all three isomers are weakly acidic. The calculated logP values suggest that all three isomers have moderate lipophilicity. These fundamental properties are critical for predicting the behavior of these compounds in biological systems and for guiding their potential development as therapeutic agents. Further experimental work is necessary to obtain a complete and directly comparable dataset for all isomers and to explore their biological activities in detail.
References
- 1. 3-(3-PYRIDINYL)BENZOIC ACID CAS#: 4385-77-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Pyrid-4-ylbenzoic acid CAS#: 4385-76-6 [m.chemicalbook.com]
- 4. CAS 4385-78-8: 3-(4-Pyridinyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Pyridin-4-yl)benzoic acid Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-(Pyridin-4-yl)benzoic acid is crucial for ensuring product quality and safety. Cross-validation of analytical methods is a critical step to ensure that different techniques yield comparable and reliable results, thereby guaranteeing data integrity across various studies and laboratories.[1][2][3]
This guide provides a framework for the cross-validation of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectroscopy. While specific cross-validation data for this exact analyte is not extensively published, this document synthesizes established analytical methodologies for structurally similar compounds, such as benzoic acid and its derivatives, to present a representative cross-validation framework.
Comparative Performance Data
The choice of an analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance parameters for the analysis of this compound using HPLC-UV and direct UV-Vis Spectroscopy.
| Parameter | HPLC-UV | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 5 µg/mL |
| Selectivity | High | Moderate |
| Throughput | Moderate | High |
Experimental Protocols
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient or isocratic elution. A typical starting point could be a 65:35 (v/v) ratio of A:B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Based on the UV absorbance maxima of similar compounds, a wavelength of approximately 230 nm or 254 nm is recommended.[5][6]
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: Ambient or controlled at 25°C.
Sample Preparation:
-
Standard solutions of this compound are prepared in the mobile phase or a suitable solvent like methanol.
-
Test samples are diluted to fall within the linear range of the calibration curve.
-
All solutions are filtered through a 0.45 µm syringe filter before injection.
Method B: UV-Vis Spectroscopy
This method offers a simpler and faster approach for quantification, suitable for less complex sample matrices.
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
Measurement Parameters:
-
Wavelength Scan: A scan from 200 to 400 nm is performed to determine the wavelength of maximum absorbance (λmax) for this compound. For similar aromatic carboxylic acids, λmax is often observed around 230 nm and 274 nm.[5][7]
-
Solvent/Blank: The same solvent used to prepare the samples (e.g., methanol, buffered aqueous solution).
Sample Preparation:
-
A series of standard solutions of this compound are prepared in the chosen solvent to create a calibration curve.
-
Test samples are diluted accordingly to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates the general workflow and the key parameters that are assessed.
Discussion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and comparability in drug development and quality control. While HPLC-UV generally offers superior selectivity and sensitivity, which is crucial for complex matrices, UV-Vis spectroscopy can be a valuable tool for rapid analysis of simpler formulations. The choice between the methods should be based on the specific application, sample complexity, and the required level of sensitivity and accuracy. The successful cross-validation of these two methods would allow for flexibility in the analytical workflow, enabling the use of the most appropriate technique for a given task while maintaining confidence in the comparability of the generated data.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ust.edu [journals.ust.edu]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 7. pubs.rsc.org [pubs.rsc.org]
A comparative analysis of the crystal packing of benzoic acid and 2-(Pyridin-4-yl)benzoic acid
A detailed examination of the solid-state architecture of benzoic acid and a closely related pyridine derivative reveals significant differences in crystal packing driven by their distinct hydrogen bonding capabilities. This guide provides a comparative analysis of their crystal structures, offering insights for researchers and professionals in drug development and materials science.
This report contrasts the well-established crystal structure of benzoic acid with that of 2-(Pyridin-4-yl)benzoic acid. Due to the limited availability of specific crystallographic data for this compound in the public domain, this analysis utilizes data for its isomer, 3-(4-Pyridyl)benzoic acid, as a predictive model for its packing behavior. This substitution allows for a meaningful, albeit speculative, comparison of how the introduction of a pyridine ring influences the supramolecular assembly in the crystalline state.
Crystallographic Data at a Glance
The fundamental differences in the crystal packing of these two compounds are immediately apparent from their crystallographic parameters. Benzoic acid crystallizes in the monoclinic system, while the representative pyridinyl isomer adopts an orthorhombic structure. This fundamental divergence in crystal symmetry directly impacts the arrangement of molecules in the solid state.
| Parameter | Benzoic Acid | 3-(4-Pyridyl)benzoic Acid (as a proxy for this compound) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 5.52 Å, b = 5.14 Å, c = 21.90 Å | a = 13.839 Å, b = 7.013 Å, c = 19.469 Å |
| α = 90°, β = 117.4°, γ = 90° | α = 90°, β = 90°, γ = 90° | |
| Volume (ų) | 551.4 | 1890 |
| Z (Molecules/Unit Cell) | 4 | 8 |
Unraveling the Intermolecular Interactions
The distinct crystal packing of these two molecules is primarily governed by the nature and geometry of their hydrogen bonding interactions.
Benzoic Acid: The Classic Dimer Motif
The crystal structure of benzoic acid is characterized by the formation of centrosymmetric dimers.[1] In this arrangement, two benzoic acid molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This robust and highly directional interaction is a hallmark of many carboxylic acids and dictates the primary packing motif. These dimers then pack in a herringbone fashion to form the overall crystal lattice.
This compound: A Shift to Chain Formation
In contrast, the introduction of a nitrogen atom in the pyridine ring of this compound provides an additional hydrogen bond acceptor site. Based on the data for the 3-(4-Pyridyl)benzoic acid isomer, it is anticipated that the dominant intermolecular interaction will be an O-H···N hydrogen bond between the carboxylic acid group of one molecule and the pyridine nitrogen of a neighboring molecule. This interaction is generally stronger than the O-H···O hydrogen bond. This shift from a self-complementary dimer to a head-to-tail interaction is expected to lead to the formation of infinite chains of molecules within the crystal lattice.
Visualizing the Packing Differences
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the hydrogen bonding patterns of benzoic acid and the predicted pattern for this compound.
Caption: Benzoic acid forms a centrosymmetric dimer through O-H···O hydrogen bonds.
Caption: Predicted O-H···N hydrogen bonding in this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of crystal structures for small molecules like benzoic acid and its derivatives is routinely achieved through single-crystal X-ray diffraction. The general workflow for this technique is outlined below.
Caption: A generalized workflow for determining crystal structures via X-ray diffraction.
A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. Sophisticated software is employed to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule and its packing in the solid state.
Conclusion
The comparative analysis of benzoic acid and this compound (as represented by its 3,4'-isomer) highlights the profound impact of subtle molecular changes on crystal packing. The classic hydrogen-bonded dimer of benzoic acid gives way to a predicted chain formation in the pyridine-containing analogue due to the introduction of a more favorable hydrogen bond acceptor. These differences in supramolecular organization can have significant consequences for the physicochemical properties of the solid material, including solubility, melting point, and mechanical strength. This understanding is crucial for the rational design of crystalline materials with desired properties in the pharmaceutical and materials science fields. Further experimental investigation to determine the precise crystal structure of this compound is warranted to confirm the predictions made in this analysis.
References
Evaluating the antimalarial potential of 2-(Pyridin-4-yl)benzoic acid derivatives against standard therapies
A Comparative Analysis of Pyridine-Containing Benzoic Acid Derivatives and Standard Antimalarial Therapies
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of the Plasmodium falciparum parasite. This necessitates a robust pipeline of novel therapeutic agents with diverse mechanisms of action. Among the promising new chemical scaffolds are pyridine-containing benzoic acid derivatives. This guide provides a comparative evaluation of the antimalarial potential of representative compounds from this class against established standard therapies, supported by experimental data and detailed protocols for researchers in drug development.
Disclaimer: Direct experimental data for the specific scaffold 2-(Pyridin-4-yl)benzoic acid is limited in publicly accessible literature. Therefore, this guide utilizes data from closely related pyridine-containing antimalarial candidates to provide a representative comparison and evaluate the potential of this chemical class.
Comparative Data on Efficacy and Safety
The evaluation of a potential antimalarial drug hinges on two key metrics: its potency against the parasite, measured as the half-maximal inhibitory concentration (IC50), and its safety for host cells, measured as the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/IC50) provides the Selectivity Index (SI), an indicator of the compound's therapeutic window.
Table 1: Comparative In Vitro Antimalarial Activity (IC50)
This table summarizes the in vitro potency of representative pyridine-containing compounds and standard antimalarial drugs against both chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.
| Compound/Drug | Chemical Class | P. falciparum Strain | IC50 (nM) | Reference |
| Representative Candidates | ||||
| Compound 2g | Pyridine Derivative | RKL9 (CR) | 40.2 | [1] |
| Thiopicolinamide 13i | Pyridine Thioamide | 3D7 (CS) | 142 | [2] |
| Thiopicolinamide 13i | Dd2 (CR) | 146 | [2] | |
| Standard Therapies | ||||
| Chloroquine | Quinoline | 3D7 (CS) | ~10-20 | N/A |
| Chloroquine | Dd2 / K1 (CR) | >100 | N/A | |
| Artemether | Artemisinin Derivative | 3D7 (CS) | ~1-5 | N/A |
| Quinine | Quinoline | 3D7 (CS) | ~50-100 | N/A |
| Mefloquine | Quinoline | 3D7 (CS) | ~20-40 | N/A |
| Atovaquone | Naphthoquinone | 3D7 (CS) | ~1-5 | N/A |
Note: IC50 values for standard therapies are approximate and can vary based on the specific laboratory strain and assay conditions.
Table 2: Comparative Cytotoxicity and Selectivity Index (SI)
This table compares the cytotoxicity of the candidate compounds against human cell lines to determine their selectivity for the parasite.
| Compound/Drug | Cell Line | CC50 (µM) | Representative IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Thiopicolinamide 13i | Human Foreskin Fibroblast | >12.5 | 0.142 (3D7) | >88 | [2] |
| Chloroquine | Various Human Cells | >50 | 0.015 (CS Strain) | >3300 | N/A |
| Artemether | Various Human Cells | >10 | 0.003 (CS Strain) | >3300 | N/A |
Note: A higher Selectivity Index is desirable, indicating greater selectivity for the parasite over host cells.
Mechanisms of Action: Established vs. Proposed
Understanding the mechanism of action is crucial for predicting cross-resistance and developing effective combination therapies.
Standard Therapies
Standard antimalarials target various essential parasite pathways. Chloroquine and other quinolines are thought to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[3] Artemisinin and its derivatives are activated by heme iron, generating cytotoxic free radicals that damage parasite proteins.[3]
Caption: Mechanism of Chloroquine Action.
References
Side-by-side comparison of different purification techniques for 2-(Pyridin-4-yl)benzoic acid
A comprehensive guide to the purification of 2-(Pyridin-4-yl)benzoic acid is essential for researchers and professionals in drug development. The purity of this compound is critical for obtaining reliable experimental results and for the synthesis of downstream products. This guide provides a side-by-side comparison of common purification techniques: recrystallization, column chromatography, and acid-base extraction, complete with illustrative data, detailed experimental protocols, and workflow diagrams.
Side-by-Side Comparison of Purification Techniques
The choice of purification method depends on factors such as the nature and quantity of impurities, the desired final purity, and the scale of the purification.
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Difference in the acidity/basicity of the compound and impurities, allowing for separation between aqueous and organic phases. |
| Typical Yield | 70-90% (Illustrative) | 60-85% (Illustrative) | >90% (Illustrative) |
| Purity Achieved | Good to Excellent (>98%) | Excellent (>99%) | Good (>95%), often used for initial cleanup |
| Scale | Milligrams to kilograms | Milligrams to grams | Milligrams to kilograms |
| Solvent Consumption | Moderate to High | High | Moderate |
| Time Required | Moderate | Long | Short |
| Advantages | Simple, cost-effective, can yield high-purity crystals. | High resolution, can separate closely related compounds. | Fast, efficient for removing acidic or basic impurities, easily scalable. |
| Disadvantages | Product loss in mother liquor, requires a suitable solvent, may not remove all impurities. | Can be complex and time-consuming, requires large volumes of solvent, potential for product loss on the column. | May not remove neutral impurities, requires the use of acids and bases. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Recrystallization
This technique is based on the principle that the solubility of a compound in a solvent increases with temperature.
Protocol:
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Add the crude this compound to the selected solvent in an Erlenmeyer flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase and Eluent Selection: Choose a suitable stationary phase (e.g., silica gel) and an eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape). The eluent should provide good separation of the target compound from its impurities as determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a slurry of the silica gel in the eluent and pour it into a chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add fresh eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for the purification of this compound by column chromatography.
Acid-Base Extraction
This technique separates acidic and basic compounds from neutral ones by changing their solubility in aqueous and organic solvents.
Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous basic solution (e.g., 1 M sodium hydroxide) to the separatory funnel. The basic solution will react with the acidic this compound to form its water-soluble carboxylate salt. Shake the funnel vigorously to ensure thorough mixing and then allow the layers to separate.
-
Layer Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a separate beaker. The organic layer, containing any neutral or basic impurities, can be discarded or further processed if other compounds of interest are present.
-
Backwash (Optional): To remove any residual neutral or basic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6 M hydrochloric acid) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the purified product.
Caption: Workflow for the purification of this compound by acid-base extraction.
Safety Operating Guide
Proper Disposal of 2-(Pyridin-4-yl)benzoic Acid: A Guide for Laboratory Professionals
For immediate release:
[City, State] – Researchers, scientists, and drug development professionals handling 2-(Pyridin-4-yl)benzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for this compound, emphasizing the importance of treating it as hazardous chemical waste.
All waste containing this compound, whether in pure form or in solution, must be disposed of in accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's specific safety protocols and environmental regulations before proceeding with any chemical disposal.[1] The primary method of disposal is through an approved waste disposal plant or a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4][5]
In case of a spill:
-
Carefully sweep up the solid material.[1]
-
Absorb any liquid spills with an inert, dry material such as sand or vermiculite.[7][8]
-
Place the contained waste into a suitable, sealed, and properly labeled container for disposal.[1][6][8]
-
Wash the affected area thoroughly.
Do not allow the material to enter drains or water courses.[4][5]
Disposal Protocol: A Step-by-Step Guide
-
Waste Collection: Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Neutralization (if required and permitted): For acidic waste, a neutralization step may be recommended by your safety office. This typically involves slowly adding a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH until it is between 6 and 8.[1] This process should only be carried out by trained personnel in a controlled environment.
-
Final Disposal: The neutralized solution or the solid waste must be disposed of as hazardous waste.[1] Arrange for collection by a licensed waste disposal company.
Key Disposal and Safety Parameters
The following table summarizes crucial safety information for handling and disposing of pyridine carboxylic acids and related compounds.
| Parameter | Guideline | Recommendations |
| Primary Hazard | Irritant, potentially harmful if swallowed.[1] | Handle in a fume hood with appropriate PPE. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][9] | Avoid contact with incompatible materials to prevent vigorous reactions. |
| Spill Cleanup | Sweep up solid spills carefully, avoiding dust generation. Absorb liquid spills with inert material.[1][7] | Place in a suitable, labeled container for disposal. |
| Disposal Method | Dispose of as hazardous waste via a licensed disposal company.[1][2] | Adhere to all local, state, and federal regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
It is the responsibility of the researcher to ensure that all chemical waste is handled and disposed of in a manner that is safe for both the individual and the environment. Always err on the side of caution and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ilpi.com [ilpi.com]
Essential Safety and Logistical Information for Handling 2-(Pyridin-4-yl)benzoic acid
Hazard Identification and Personal Protective Equipment
2-(Pyridin-4-yl)benzoic acid is a solid, acidic compound that may cause skin, eye, and respiratory irritation.[1][2] Appropriate PPE is essential to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][4] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile, neoprene, or butyl rubber gloves (double-gloving is recommended).[3][5][6] A chemical-resistant lab coat or apron.[4] | To prevent skin contact.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, especially if dust may be generated.[3][5] | To protect against inhalation of dust or vapors.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for ensuring laboratory safety when handling this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4]
-
Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][4]
-
Safety Stations: Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]
Work Practices:
-
Do not eat, drink, or smoke in the laboratory.[9]
-
When preparing solutions, always add acid to water, not the other way around.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and eliminate all ignition sources.[8] Use appropriate PPE to clean up the spill.
Spill Cleanup:
-
For small spills, gently sweep the solid material into a suitable container for disposal.[10] Avoid creating dust.
-
For larger spills, use an inert absorbent material to contain the spill.
-
Ventilate the area and wash the spill site after the material has been removed.[8]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]
-
Do not dispose of down the drain.
-
Contaminated PPE should be disposed of as hazardous waste.[3]
Table 2: Spill and Disposal Quick Reference
| Situation | Action |
| Minor Spill (Solid) | Gently sweep into a labeled hazardous waste container. |
| Major Spill (Solid) | Evacuate, control dust, and clean with absorbent material. |
| Contaminated Materials | Dispose of in a sealed, labeled hazardous waste container.[3] |
| Chemical Waste | Collect in a designated, labeled hazardous waste container for professional disposal. |
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. iigtchem.com [iigtchem.com]
- 5. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. ehs.com [ehs.com]
- 9. ilpi.com [ilpi.com]
- 10. ruixibiotech.com [ruixibiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


